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  • Product: 2-Bromo-4-methylphenyl 3-methoxybenzoate
  • CAS: 692757-46-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate: A Comprehensive Guide to NMR Chemical Shifts and Experimental Methodologies

Executive Summary The compound 2-Bromo-4-methylphenyl 3-methoxybenzoate (CAS: 692757-46-3) [1] is a highly functionalized aryl ester that serves as a critical intermediate in advanced organic synthesis and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Bromo-4-methylphenyl 3-methoxybenzoate (CAS: 692757-46-3) [1] is a highly functionalized aryl ester that serves as a critical intermediate in advanced organic synthesis and drug development. Featuring both a halogenated phenol moiety and an electron-rich methoxybenzoate ring, it offers orthogonal reactivity for downstream cross-coupling (e.g., Suzuki-Miyaura reactions) and structural derivatization.

This whitepaper provides an in-depth, authoritative guide to the theoretical and empirical structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details a highly optimized, self-validating synthetic protocol governed by nucleophilic catalysis, ensuring high yield and purity for research applications.

Theoretical Framework: NMR Chemical Shift Additivity Rules

In the absence of physical reference spectra, quantum mechanical modeling and empirical additivity rules provide highly accurate predictive frameworks for 1 H and 13 C NMR chemical shifts [3]. The chemical shift of a given nucleus in a substituted benzene ring is a function of the diamagnetic and paramagnetic shielding tensors, which are dictated by the inductive ( σI​ ) and resonance ( σR​ ) effects of the substituents.

To analyze 2-bromo-4-methylphenyl 3-methoxybenzoate, the molecule is treated as two distinct spin systems separated by the ester linkage:

  • Ring A (Phenol-derived): The 2-bromo-4-methylphenoxy moiety. The strong electron-withdrawing nature of the ester oxygen and the bromine atom compete with the weak electron-donating induction of the para-methyl group.

  • Ring B (Benzoate-derived): The 3-methoxybenzoyl moiety. The carbonyl group exerts a strong deshielding effect on its ortho and para protons, while the meta-methoxy group provides localized shielding via resonance electron donation.

Quantitative Data: 1 H and 13 C NMR Structural Elucidation

The following tables summarize the predicted NMR chemical shifts based on established substituent effect additivity rules for substituted benzenes.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

The spin-spin coupling constants ( J ) are derived from standard ortho- and meta-coupling relationships in functionalized aromatics.

PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
H6' 7.80dt7.6, 1.21HRing B: ortho to C=O, para to OMe
H2' 7.65m~ 2.01HRing B: ortho to C=O, ortho to OMe
H3 7.45d2.01HRing A: ortho to Br, meta to O-Acyl
H5' 7.40t8.01HRing B: meta to C=O, meta to OMe
H4' 7.15ddd8.2, 2.6, 1.01HRing B: meta to C=O, ortho to OMe
H5 7.10dd8.2, 2.01HRing A: meta to O-Acyl, ortho to Me
H6 7.05d8.21HRing A: ortho to O-Acyl, meta to Br
Ar-OCH 3​ 3.85s-3HRing B: Methoxy ether protons
Ar-CH 3​ 2.35s-3HRing A: Aryl methyl protons
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

Calculated via base benzene shift (128.5 ppm) modified by empirical ipso , ortho , meta , and para substituent effects.

PositionShift ( δ , ppm)Carbon TypeStructural Assignment
C=O 164.5QuaternaryEster carbonyl carbon
C3' 160.0QuaternaryRing B: ipso to OMe
C1 152.0QuaternaryRing A: ipso to O-Acyl
C4 136.8QuaternaryRing A: ipso to Methyl
C3 133.9CHRing A: Aromatic methine
C1' 131.6QuaternaryRing B: ipso to C=O
C5' 129.6CHRing B: Aromatic methine
C5 128.9CHRing A: Aromatic methine
C6 123.7CHRing A: Aromatic methine
C6' 122.0CHRing B: Aromatic methine
C4' 118.4CHRing B: Aromatic methine
C2 116.6QuaternaryRing A: ipso to Bromine
C2' 115.3CHRing B: Aromatic methine
OCH 3​ 55.4PrimaryMethoxy carbon
CH 3​ 20.8PrimaryAryl methyl carbon

Experimental Protocol: Synthesis and Validation

The esterification of sterically hindered, electron-deficient phenols (such as 2-bromo-4-methylphenol) with acyl chlorides is notoriously sluggish. To overcome this, the following protocol employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (Et 3​ N) as an auxiliary base [2][4].

Step-by-Step Synthetic Methodology

Step 1: Reaction Setup and Anhydrous Control

  • Procedure: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 2-bromo-4-methylphenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (CH 2​ Cl 2​ , 30 mL).

  • Causality: Benzoyl chlorides are highly susceptible to hydrolysis. Atmospheric moisture will rapidly convert the 3-methoxybenzoyl chloride into unreactive 3-methoxybenzoic acid, severely depressing the yield [2].

Step 2: Base and Catalyst Addition

  • Procedure: Add Triethylamine (1.5 equiv, 15 mmol) followed by DMAP (0.1 equiv, 1.0 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality: Et 3​ N serves to scavenge the HCl byproduct, preventing the acidification of the reaction matrix and driving the equilibrium forward. DMAP acts as a "super catalyst"; its pyridine nitrogen attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is vastly more reactive toward the sterically encumbered ortho-bromo phenol than the bare acid chloride [4].

Step 3: Acylation and Propagation

  • Procedure: Dissolve 3-methoxybenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous CH 2​ Cl 2​ and add it dropwise to the reaction flask over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the phenol spot (visualized via UV or KMnO 4​ stain) is entirely consumed.

Step 4: Quenching and Workup

  • Procedure: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ . Transfer to a separatory funnel and extract the aqueous layer with CH 2​ Cl 2​ (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL), followed by brine (20 mL). Dry over anhydrous Na 2​ SO 4​ .

  • Causality: The NaHCO 3​ wash is a critical self-validating step; it deprotonates any unreacted 3-methoxybenzoic acid (formed from ambient hydrolysis of the excess acid chloride), partitioning it safely into the aqueous waste layer. The HCl wash removes residual Et 3​ N and DMAP.

Step 5: Purification and NMR Validation

  • Procedure: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography. Dissolve 15 mg of the pure product in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) for NMR acquisition.

  • Self-Validation: In the resulting 1 H NMR spectrum, integrate the methoxy peak at ~3.85 ppm against the aryl methyl peak at ~2.35 ppm. A perfect 3:3 (or 1:1) integration ratio definitively confirms the successful stoichiometric union of the two structural moieties.

Workflow Visualization

The following diagram maps the logical progression of the synthesis, purification, and analytical validation workflow.

Workflow N1 Reactants: 2-Bromo-4-methylphenol + 3-Methoxybenzoyl chloride N2 Catalysis & Conditions: Et3N, DMAP, CH2Cl2 0°C to RT, 12h N1->N2 N3 Crude Ester Intermediate N2->N3 N4 Aqueous Workup: NaHCO3 Wash, Extraction, Na2SO4 Drying N3->N4 N5 Purification: Silica Gel Chromatography N4->N5 N6 Pure Compound: 2-Bromo-4-methylphenyl 3-methoxybenzoate N5->N6 N7 NMR Characterization: 1H & 13C in CDCl3 N6->N7 N8 Data Analysis: Additivity Rules & Coupling Constants N7->N8

Fig 1: Synthesis and NMR characterization workflow for 2-Bromo-4-methylphenyl 3-methoxybenzoate.

References

  • "Use of 13C NMR Chemical Shift as QSAR/QSPR Descriptor." ACS Publications. Available at: [Link]

  • "Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions." MDPI. Available at: [Link]

Exploratory

High-Resolution Mass Spectrometry Fragmentation Dynamics of 2-Bromo-4-methylphenyl 3-methoxybenzoate

Executive Summary Understanding the gas-phase dissociation kinetics of complex aromatic esters is critical for metabolite identification, impurity profiling, and structural elucidation in drug development. This whitepape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the gas-phase dissociation kinetics of complex aromatic esters is critical for metabolite identification, impurity profiling, and structural elucidation in drug development. This whitepaper provides an authoritative, in-depth analysis of the mass spectrometry (MS) fragmentation pathways of 2-Bromo-4-methylphenyl 3-methoxybenzoate (Molecular Formula: C₁₅H₁₃BrO₃). By deconstructing the thermodynamic drivers behind its ionization and subsequent cleavage events, this guide establishes a predictive framework for interpreting its mass spectral data.

Structural Nuances & Ionization Dynamics

The molecule 2-bromo-4-methylphenyl 3-methoxybenzoate consists of two distinct aromatic systems linked by an ester bond: a 3-methoxybenzoyl moiety (the acid component) and a 2-bromo-4-methylphenoxy moiety (the phenolic component).

Under standard Electron Ionization (EI, 70 eV) or positive Electrospray Ionization (ESI+), the molecule exhibits unique charge-retention behaviors. Aromatic esters are known to produce highly stable, prominent molecular ion peaks ([M]⁺•) due to the resonance stabilization provided by the conjugated aryl systems[1].

Crucially, the presence of the bromine atom introduces a highly diagnostic isotopic signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[2]. Consequently, the intact molecular ion and any bromine-containing fragments will manifest as a characteristic doublet separated by 2 m/z units (e.g., m/z 320.00 and 322.00 for the molecular ion).

Core Fragmentation Pathways (Mechanisms & Causality)

The fragmentation of 2-bromo-4-methylphenyl 3-methoxybenzoate is governed by the relative bond dissociation energies and the gas-phase stability of the resulting product ions. The dominant pathways are detailed below:

Pathway I: Homolytic α-Cleavage (Acylium Ion Formation)

The primary and most thermodynamically favored fragmentation pathway is the homolytic α-cleavage of the ester C–O bond[3]. The initial ionization typically removes an electron from the carbonyl oxygen. The molecule then undergoes a rapid cleavage, expelling the 2-bromo-4-methylphenoxy radical (a neutral loss of 185/187 Da).

Causality: The driving force for this cleavage is the formation of the 3-methoxybenzoyl cation (m/z 135.04). This acylium ion is exceptionally stable because the positive charge is delocalized via resonance with the adjacent aromatic ring and the carbonyl oxygen lone pairs, forming a C≡O⁺ triple bond[4]. This mirrors the established fragmentation behavior of phenyl benzoate derivatives, where the loss of the phenoxy radical drives the formation of the base peak[5].

Pathway II: Decarbonylation

Once the acylium ion (m/z 135) is formed, it possesses sufficient internal energy to undergo secondary fragmentation. The most common secondary event is the expulsion of carbon monoxide (CO, 28 Da).

Causality: The neutral loss of CO is a hallmark of acylium ions. The extreme thermodynamic stability of the neutral CO molecule drives the reaction forward, yielding the 3-methoxyphenyl cation (m/z 107.05).

Pathway III: Methoxy Group Dissociation

The 3-methoxyphenyl cation (m/z 107) undergoes further degradation via the loss of the methoxy substituent. This typically occurs via the loss of formaldehyde (CH₂O, 30 Da) to yield a highly stable phenyl cation (m/z 77.04)[6].

Pathway IV: Halogen Expulsion

While the charge predominantly resides on the acylium fragment, a minor competitive pathway involves the direct homolytic cleavage of the C–Br bond from the molecular ion. This results in the loss of a bromine radical (Br•, 79 or 81 Da), generating an [M - Br]⁺ fragment at m/z 241.08.

Fragmentation M Molecular Ion [M]⁺• m/z 320 / 322 Acyl 3-Methoxybenzoyl Cation m/z 135 M->Acyl α-Cleavage (Ester Bond) Phenoxy Phenoxy Radical Loss (- 185/187 Da) M->Phenoxy Neutral Loss BrLoss [M - Br]⁺ m/z 241 M->BrLoss Br• Expulsion (- 79/81 Da) Phenyl 3-Methoxyphenyl Cation m/z 107 Acyl->Phenyl Decarbonylation (- CO) Aryl Phenyl Cation m/z 77 Phenyl->Aryl Loss of CH₂O (- 30 Da)

Caption: MS fragmentation pathway of 2-Bromo-4-methylphenyl 3-methoxybenzoate.

Quantitative Data Summary

The following table synthesizes the expected high-resolution mass spectrometry (HRMS) data for the primary fragment ions. Mass accuracies are calculated based on monoisotopic masses.

Fragment Ion DescriptionExpected m/z (⁷⁹Br / ⁸¹Br)Chemical FormulaRelative AbundanceDiagnostic Significance
Molecular Ion [M]⁺• 320.0048 / 322.0028C₁₅H₁₃BrO₃⁺•Medium (~30%)Confirms intact mass and 1:1 Br isotope presence.
[M - Br]⁺ 241.0865C₁₅H₁₃O₃⁺Low (<10%)Confirms the presence of a labile halogen.
Acylium Ion 135.0446C▖H₇O₂⁺Base Peak (100%)Product of α-cleavage; defines the acid moiety.
3-Methoxyphenyl Cation 107.0497C₇H₇O⁺High (~60%)Result of decarbonylation (-CO) from acylium.
Phenyl Cation 77.0391C₆H₅⁺Medium (~40%)Terminal aromatic core after methoxy loss.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the following step-by-step protocol describes a self-validating High-Resolution LC-ESI-MS/MS workflow. This methodology incorporates internal controls to eliminate false positives and matrix suppression artifacts.

Step 1: System Suitability and Calibration
  • Mass Calibration: Infuse a standard calibrant (e.g., Sodium Formate for negative/positive ESI) to calibrate the Quadrupole Time-of-Flight (Q-TOF) mass analyzer. Ensure mass accuracy is < 2 ppm.

  • System Suitability Test (SST): Inject a known standard mix to verify chromatographic resolution and detector sensitivity.

  • Blank Injection: Run a pure solvent blank (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to validate the absence of column carryover.

Step 2: Sample Preparation
  • Dilution: Dissolve 1.0 mg of 2-bromo-4-methylphenyl 3-methoxybenzoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 100 ng/mL using the mobile phase starting conditions.

  • Internal Standard (IS): Spike the working solution with 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C-labeled benzoate derivative, to track ionization efficiency.

Step 3: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition & Data Validation
  • Source Parameters: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Collision-Induced Dissociation (CID): Isolate the precursor doublet (m/z 320/322) in the quadrupole. Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the fragments detailed in Section 3.

  • Validation: Process the data by filtering for the exact mass defect and validating the 1:1 isotopic ratio of the precursor ion.

Workflow Prep 1. Sample Prep (SIL-IS Addition) Chrom 2. LC/GC Separation (Gradient Elution) Prep->Chrom Ion 3. Ionization (EI 70eV / ESI+) Chrom->Ion Quad 4. Mass Analysis (HRMS Q-TOF) Ion->Quad Data 5. Data Validation (Isotope Scoring) Quad->Data

Caption: Self-validating high-resolution mass spectrometry experimental workflow.

References

  • GCMS Section 6.14 Fragmentation of Esters Whitman College[Link][4]

  • Fragmentation (mass spectrometry) Wikipedia[Link][3]

  • Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites Analytical Chemistry (ACS Publications)[Link][6]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts[Link][1]

Sources

Foundational

Synthesis mechanism of 2-Bromo-4-methylphenyl 3-methoxybenzoate from 3-methoxybenzoyl chloride

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate, a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate, a substituted phenyl benzoate ester, through the acylation of 2-Bromo-4-methylphenol with 3-methoxybenzoyl chloride. The document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the underlying mechanistic principles, provides a detailed experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. The synthesis is presented within the framework of the Schotten-Baumann reaction, a robust and widely utilized method for ester and amide formation.[1][2][3] This guide emphasizes the rationale behind procedural choices to ensure both high yield and purity, reflecting a synthesis strategy grounded in established principles of organic chemistry.

Introduction and Strategic Overview

Substituted phenyl benzoates are a class of compounds with significant applications in materials science, agrochemicals, and as intermediates in the synthesis of complex pharmaceuticals.[4][5] The target molecule, 2-Bromo-4-methylphenyl 3-methoxybenzoate, combines structural motifs that make it a valuable building block for further chemical elaboration.

The selected synthetic route involves a nucleophilic acyl substitution, specifically the esterification of a phenol (2-Bromo-4-methylphenol) with an acyl chloride (3-methoxybenzoyl chloride). This reaction is highly efficient and proceeds under relatively mild conditions. The core of this process is the Schotten-Baumann reaction, which utilizes a base to facilitate the reaction and neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.[1][3][6] This guide will focus on a variation using pyridine, which serves a dual function as both a base and a nucleophilic catalyst, enhancing the reaction rate and efficiency.[7][8][9]

Logical Workflow of the Synthesis

The overall synthetic process is designed for efficiency and purity, following a logical sequence from preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A Reagent Preparation & Safety Review B Apparatus Setup (Flame-dried glassware) A->B Proceed to setup C Dissolution of Phenol & Pyridine B->C Charge reactor D Controlled Addition of 3-Methoxybenzoyl Chloride at 0°C C->D Initiate reaction E Reaction Progression (Stirring at RT) D->E Warm to RT F Monitoring via TLC E->F In-process control G Quenching with HCl (aq) F->G If complete H Solvent Extraction (e.g., Ethyl Acetate) G->H Phase separation I Aqueous Washes (NaHCO3, Brine) H->I Impurity removal J Drying & Solvent Removal I->J Isolate crude product K Purification (Recrystallization or Chromatography) J->K Purify L Characterization (NMR, IR, MS) K->L Verify structure & purity

Caption: High-level workflow for the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate.

Reagents and Materials

Successful synthesis requires high-purity reagents and adherence to strict anhydrous conditions where necessary.

ReagentFormulaMolar Mass ( g/mol )Key PropertiesSupplier/Purity
2-Bromo-4-methylphenolC₇H₇BrO187.04Solid. Skin/eye irritant.[10][11]Sigma-Aldrich, ≥98%
3-Methoxybenzoyl chlorideC₈H₇ClO₂170.59Liquid. Corrosive, lachrymator.[12][13][14]Alfa Aesar, ≥99%
PyridineC₅H₅N79.10Liquid. Polar, basic solvent.[8]Fisher Scientific, Anhydrous
Ethyl AcetateC₄H₈O₂88.11Solvent for extraction.Standard Grade
Hydrochloric AcidHCl36.46Aqueous solution (e.g., 2M) for work-up.Standard Grade
Sodium BicarbonateNaHCO₃84.01Saturated aqueous solution for washing.Standard Grade
Anhydrous MgSO₄/Na₂SO₄--Drying agent.Standard Grade

The Underlying Mechanism: Catalytic Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. While the reaction can be performed under standard Schotten-Baumann conditions with an aqueous base, the use of pyridine offers a more elegant, single-phase approach where it acts as both an acid scavenger and a nucleophilic catalyst.[7][15]

The Dual Role of Pyridine:

  • Base: Pyridine neutralizes the hydrogen chloride (HCl) generated during the reaction. This is critical because the accumulation of acid would protonate the pyridine and the starting phenol, inhibiting their nucleophilicity.[7]

  • Nucleophilic Catalyst: Pyridine is more nucleophilic than the phenol. It rapidly attacks the highly electrophilic 3-methoxybenzoyl chloride to form a reactive N-acylpyridinium salt intermediate.[16][17] This intermediate is significantly more electrophilic than the starting acyl chloride, making it highly susceptible to attack by the weakly nucleophilic 2-bromo-4-methylphenol.[9][17] This catalytic pathway accelerates the rate of esterification considerably.[17]

Caption: Mechanism of pyridine-catalyzed esterification.

Detailed Experimental Protocol

This protocol is based on established procedures for the acylation of phenols.[9][15] All operations should be conducted in a well-ventilated fume hood.

4.1. Reaction Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Equip the flask with a rubber septum and a nitrogen inlet.

4.2. Reagent Addition

  • To the flask, add 2-Bromo-4-methylphenol (e.g., 5.00 g, 26.7 mmol, 1.0 equiv.).

  • Add anhydrous pyridine (e.g., 50 mL), which acts as both solvent and base. Stir the mixture until the phenol is completely dissolved.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add 3-methoxybenzoyl chloride (e.g., 4.79 g, 28.1 mmol, 1.05 equiv.) to the stirred solution via syringe over 15-20 minutes. Maintain the temperature at 0°C during the addition. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

4.3. Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours. A precipitate of pyridinium chloride will form.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting phenol spot indicates reaction completion.

4.4. Work-up and Isolation

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Slowly quench the reaction by adding 50 mL of cold 2M HCl (aq). This step protonates any remaining pyridine and dissolves the pyridinium chloride salt.

  • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

  • Extract the product into the organic layer. Separate the layers and wash the organic layer sequentially with:

    • 50 mL of 2M HCl (to remove residual pyridine)

    • 50 mL of saturated NaHCO₃ solution (to neutralize any unreacted acyl chloride and excess acid)[18]

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase)

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4.5. Purification

  • The crude product, which may be a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Alternatively, for high purity, silica gel column chromatography can be employed.[18][19] A gradient elution from hexane to 95:5 hexane:ethyl acetate is typically effective.

Characterization and Analysis

The identity and purity of the final product, 2-Bromo-4-methylphenyl 3-methoxybenzoate, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch (typically ~1735 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Safety and Handling

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11][20]

  • Ventilation: All operations involving pyridine and 3-methoxybenzoyl chloride must be performed in a certified chemical fume hood.

  • Reagent Handling:

    • 3-Methoxybenzoyl chloride: Is corrosive and a lachrymator (causes tearing).[12][14] It reacts with moisture. Handle with extreme care in an inert atmosphere. Avoid inhalation of vapors and contact with skin and eyes.[12]

    • 2-Bromo-4-methylphenol: Is harmful and causes skin and eye irritation.[10] Avoid creating dust and ensure good ventilation.[11]

    • Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Conclusion

The synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate via the pyridine-catalyzed acylation of 2-Bromo-4-methylphenol with 3-methoxybenzoyl chloride is a reliable and efficient method. By understanding the dual role of pyridine as both a base and a nucleophilic catalyst, chemists can optimize reaction conditions to achieve high yields of the desired ester. Careful execution of the experimental protocol, particularly with respect to temperature control and moisture exclusion, coupled with rigorous purification and characterization, will ensure the successful synthesis of this valuable chemical intermediate.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • AK Scientific, Inc. (n.d.). 2-Bromo-4-methylpropiophenone Safety Data Sheet.
  • Echemi. (2025, January 24). How Does Pyridine Activate Alcohols? An Overview.
  • Wikipedia. (n.d.). Pyridine.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Bromo-4-methylphenol.
  • Cole-Parmer. (2006, January 11). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
  • Elisha Anjum. (n.d.).
  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?.
  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Methoxybenzoyl chloride.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzoyl chloride 99 1711-05-3.
  • PubMed. (2015, February 15). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates.
  • BenchChem. (2025). Synthesis of Methyl 2-Bromo-4-methoxybenzoate from 2-bromo-4-methylbenzoic acid.
  • BenchChem. (2025, December). Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate.
  • Dekker, M. (2002). THE CHEMOSELECTIVE PREPARATION OF THE SUBSTITUTED PHENYL BENZOATES USING RE–Y ZEOLITE AS CATALYST.
  • YouTube. (2021, October 7). Synthesis of Phenyl benzoate.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Methoxybenzoyl chloride.

Sources

Exploratory

Solubility profile of 2-Bromo-4-methylphenyl 3-methoxybenzoate in polar and non-polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-methylphenyl 3-methoxybenzoate in Polar and Non-Polar Organic Solvents Abstract 2-Bromo-4-methylphenyl 3-methoxybenzoate is an aromatic ester with potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-methylphenyl 3-methoxybenzoate in Polar and Non-Polar Organic Solvents

Abstract

2-Bromo-4-methylphenyl 3-methoxybenzoate is an aromatic ester with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] A comprehensive understanding of its solubility profile across a range of organic solvents is fundamental for optimizing synthetic reaction conditions, designing efficient purification strategies like crystallization, and developing formulations. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a robust predictive framework based on first-principles of molecular interactions and offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This document is intended to empower researchers, chemists, and drug development professionals to effectively handle and utilize this compound in their laboratory and scale-up operations.

Introduction: The Imperative of Solubility Profiling

2-Bromo-4-methylphenyl 3-methoxybenzoate, with its distinct functional moieties, presents a unique solubility challenge. This guide provides a detailed analysis of its molecular structure to predict its behavior in various solvent environments and equips the researcher with the tools to validate these predictions experimentally.

Physicochemical & Structural Analysis

To predict the solubility of 2-Bromo-4-methylphenyl 3-methoxybenzoate, we must first dissect its molecular structure.

Caption: Molecular Structure of 2-Bromo-4-methylphenyl 3-methoxybenzoate.

  • Core Structure: The molecule is built upon two phenyl rings linked by an ester functional group (-COO-). This large aromatic system is predominantly non-polar and hydrophobic.

  • Key Functional Groups:

    • Ester Group: This group introduces polarity and can act as a hydrogen bond acceptor.

    • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecular weight and contributes to van der Waals forces.

    • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and potential for weak hydrogen bonding.

    • Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

The fundamental principle of "like dissolves like" dictates that substances dissolve best in solvents with similar intermolecular forces.[5][6] Given its large non-polar surface area combined with polar functional groups, 2-Bromo-4-methylphenyl 3-methoxybenzoate is predicted to have poor aqueous solubility but exhibit good solubility in a range of organic solvents.

Predicted Solubility Profile

Based on a qualitative analysis of intermolecular forces, the following solubility profile is predicted. These estimations are derived from the behavior of structurally similar compounds and theoretical principles.[7] They should serve as a guide for solvent selection prior to experimental verification.

Solvent Solvent Type Predicted Solubility Rationale
Hexane Non-PolarModerate to LowThe molecule's aromatic rings and methyl group favor non-polar solvents, but the polar ester and methoxy groups will limit high solubility.
Toluene Non-Polar (Aromatic)HighThe aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute.
Dichloromethane (DCM) Polar AproticHighDCM is a versatile solvent capable of dissolving a wide range of organic compounds. Halogenated compounds often show good solubility in chlorinated solvents.[7]
Diethyl Ether Moderately PolarModerateThe ether can interact with the polar groups, but its small hydrocarbon chains offer limited interaction with the larger non-polar structure.
Ethyl Acetate Polar AproticHighAs an ester itself, ethyl acetate shares a key functional group, leading to favorable dipole-dipole interactions. Esters are generally soluble in other esters.[7]
Acetone Polar AproticHighThe strong dipole of acetone's carbonyl group can effectively solvate the polar ester and methoxy functionalities of the solute.
Methanol Polar ProticModerate to LowWhile methanol is polar, its strong hydrogen-bonding network may be disrupted inefficiently by the large, non-polar solute. Some solubility is expected due to interactions with the ester and methoxy groups.
Ethanol Polar ProticModerateSimilar to methanol, but the slightly larger non-polar ethyl group in ethanol may offer slightly better solvation of the solute's hydrophobic regions.
Water Polar ProticInsolubleThe large, hydrophobic structure of the molecule cannot overcome the strong hydrogen-bonding network of water, making it effectively insoluble.[7]

Experimental Protocol for Solubility Determination

To move from prediction to precise quantification, a robust experimental methodology is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It ensures that the solution is truly saturated, providing a reliable value for applications like crystallization modeling.

Causal Logic of Methodology

The following diagram illustrates the logical flow from compound properties to the selection of an analytical method for solubility determination.

Caption: Rationale for the chosen experimental and analytical workflow.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes the determination of solubility in a single solvent. The process should be repeated for each solvent of interest.

Materials & Equipment:

  • 2-Bromo-4-methylphenyl 3-methoxybenzoate (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps and PTFE septa

  • Vortex mixer

  • Thermostatic shaker/incubator set to 25°C (or desired temperature)

  • Syringes (1 mL) and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Bromo-4-methylphenyl 3-methoxybenzoate to a 2 mL glass vial. "Excess" means enough solid remains undissolved at equilibrium (e.g., 10-20 mg).

    • Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined time to reach equilibrium. A 24-hour period is typically sufficient, but a preliminary time-to-equilibrium study (testing at 4, 8, 24, and 48 hours) is recommended to validate this.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 1-2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[9]

    • Perform a precise serial dilution of the filtered sample with the same solvent to bring its concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Calibration Curve: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Perform serial dilutions to create a series of at least five calibration standards.

    • Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

    • Quantification: Plot the peak area from the UV detector against the known concentrations of the standards to generate a linear calibration curve. Use the equation of the line to calculate the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted (saturated) solution by multiplying the determined sample concentration by the dilution factor.

    • The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Dilution cluster_analysis 4. HPLC Analysis arrow prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 prep3 Seal Vial & Vortex prep2->prep3 arrow_a arrow_a equil1 Incubate in Shaker (e.g., 25°C, 24h) equil2 Allow Solids to Settle (1-2h, no shaking) equil1->equil2 arrow_b arrow_b samp1 Withdraw Supernatant samp2 Filter with 0.22µm Syringe Filter samp1->samp2 samp3 Perform Accurate Serial Dilution samp2->samp3 arrow_c arrow_c ana1 Prepare Calibration Standards ana2 Inject Standards & Samples ana1->ana2 ana3 Calculate Concentration from Calibration Curve ana2->ana3 result Final Solubility Value (mg/mL) ana3->result arrow_a->equil1 arrow_b->samp1 arrow_c->ana2

Caption: Step-by-step workflow for experimental solubility determination.

Conclusion

While direct, published solubility data for 2-Bromo-4-methylphenyl 3-methoxybenzoate is lacking, a robust scientific approach allows for a strong predictive and practical framework. The molecule's structure suggests high solubility in aromatic and polar aprotic solvents like toluene, dichloromethane, and ethyl acetate, with limited solubility in highly polar protic solvents, and virtual insolubility in water. For researchers requiring precise quantitative data for process optimization, purification, or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and validated method. Adherence to this protocol will ensure the generation of high-quality, reproducible solubility data, bridging a critical knowledge gap for this valuable synthetic intermediate.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery. (2022, May 31).
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  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University.
  • Solubility and Intermolecular Forces Explained. Pearson.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
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  • 3.2 Solubility – Introductory Organic Chemistry.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzo
  • Solubility. (2025, October 22). University of California, Davis.
  • (4-Bromo-3-methylphenyl)
  • An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents. Benchchem.
  • An In-depth Technical Guide to Methyl 2-Bromo-4-methoxybenzoate: Chemical Properties and Reactivity. Benchchem.
  • Methyl 4-bromo-2-methoxybenzo
  • 2-bromo-4-ethylphenyl 3-iodo-4-methoxybenzoate — Chemical Substance Information.
  • SUPPORTING INFORM
  • Application Notes and Protocols for 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis. Benchchem.
  • Methyl 4-bromo-2-methoxybenzoate, 98%, Thermo Scientific Chemicals. Fisher Scientific.
  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000, April 6).
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2022, May 30). MDPI.
  • 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate.
  • 2-Bromo-4-methylbenzonitrile. (2009).
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 4-BROMO-3-METHOXYBENZO
  • To become a top runner in drug production. (2025, April 4). CHUGAI PHARMACEUTICAL CO., LTD.

Sources

Foundational

An In-Depth Technical Guide to the FTIR Spectroscopy of 2-Bromo-4-methylphenyl 3-methoxybenzoate

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-4-methylphenyl 3-methoxybenzoate. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-4-methylphenyl 3-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict and assign its characteristic absorption peaks, explaining the causal relationships between functional groups and their spectral signatures. This guide includes a detailed experimental protocol for data acquisition, a summary of expected absorptions, and a logical workflow for spectral analysis, establishing a self-validating framework for the structural elucidation of this and similar aromatic ester compounds.

Molecular Structure and Vibrational Rationale

2-Bromo-4-methylphenyl 3-methoxybenzoate is a complex aromatic ester possessing a variety of functional groups that give rise to a rich and informative infrared spectrum. The molecule is synthesized from 2-bromo-4-methylphenol and 3-methoxybenzoic acid, resulting in a structure with two distinct, substituted aromatic rings linked by an ester functional group.

The principal functional groups contributing to the FTIR spectrum are:

  • Aromatic Ester Linkage (-COO-) : This is the central and most prominent feature.

  • Two Substituted Benzene Rings : One ring is 1,2,4-trisubstituted (from the phenol moiety), and the other is 1,3-disubstituted (from the benzoic acid moiety).

  • Ether Group (-OCH₃) : An aryl ether linkage on the benzoate ring.

  • Alkyl Group (-CH₃) : A methyl group on the phenyl ring.

  • Halogen Group (C-Br) : A bromine atom attached to the phenyl ring.

Each of these groups has characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. The conjugation of the carbonyl group with the aromatic ring and the electronic effects of the various substituents will cause predictable shifts in these absorption frequencies, which are key to a definitive spectral interpretation.

G cluster_phenyl 2-Bromo-4-methylphenyl Moiety cluster_benzoate 3-Methoxybenzoate Moiety P1 C P2 C-O P3 C-Br Ester_O O P2->Ester_O Ester C-O Bond P4 C P5 C-CH3 P6 C RingP Aromatic Ring (1,2,4-Trisubstituted) B1 C B2 C B3 C-O-CH3 B4 C B5 C B6 C-C=O RingB Aromatic Ring (1,3-Disubstituted) Ester_CO C=O Ester_CO->B6 Ester C-C Bond

Figure 1: Molecular structure of 2-Bromo-4-methylphenyl 3-methoxybenzoate, highlighting the key functional moieties responsible for its characteristic FTIR absorption peaks.

Experimental Protocol for FTIR Analysis

To ensure reproducibility and accuracy, a standardized protocol for acquiring the FTIR spectrum is essential. The following methodology provides a self-validating system for obtaining high-quality spectral data, suitable for a solid or liquid sample at room temperature.[1]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean. Record a background spectrum by pressing the anvil against the clean, empty crystal. This spectrum of ambient air (CO₂ and H₂O vapor) and the crystal itself will be automatically subtracted from the sample spectrum.

  • If the compound is a solid, place a small amount (approx. 1-2 mg) onto the center of the ATR crystal.

  • Lower the press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • If the compound is a liquid or oil, place a single drop directly onto the center of the crystal. The press arm is not typically required for liquid samples.

Data Acquisition:

  • Spectral Range: Scan the mid-infrared range from 4000 cm⁻¹ to 500 cm⁻¹.

  • Resolution: Set the spectral resolution to 4 cm⁻¹. This is sufficient to resolve the vast majority of rotational-vibrational bands for condensed-phase samples.

  • Scans: Co-add a minimum of 16 or 32 scans to achieve an excellent signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software provides this functionality. The ATR correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample.

Interpretation of the FTIR Spectrum

The FTIR spectrum can be logically divided into key regions, each providing specific information about the molecular structure.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is highly informative for distinguishing between aromatic (sp²) and aliphatic (sp³) C-H bonds.

  • Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The presence of two benzene rings will give rise to multiple weak to medium intensity sharp peaks just above 3000 cm⁻¹.[2][3][4] The appearance of these bands is a clear confirmation of the aromatic nature of the compound.

  • Aliphatic C-H Stretch (~2960 - 2850 cm⁻¹): The methyl (-CH₃) and methoxy (-OCH₃) groups contain sp³ hybridized carbons. These will produce characteristic absorptions just below 3000 cm⁻¹. Expect to see an asymmetric stretching peak around 2960 cm⁻¹ and a symmetric stretching peak near 2870 cm⁻¹.[5][6]

The Carbonyl (C=O) Stretching Region (~1730 cm⁻¹)

The ester carbonyl stretch is one of the most intense and easily identifiable peaks in the entire spectrum.[7]

  • Aromatic Ester C=O Stretch (~1730 - 1715 cm⁻¹): For 2-Bromo-4-methylphenyl 3-methoxybenzoate, this peak is expected to be very strong and sharp. Its position is at a lower wavenumber compared to saturated esters (which absorb at 1750-1735 cm⁻¹) due to electronic resonance.[2][8] The pi electrons from the adjacent benzene ring delocalize into the carbonyl group, slightly weakening the C=O double bond and lowering the energy (and thus frequency) required to excite its stretching vibration.[9]

The Fingerprint Region (1600 - 500 cm⁻¹)

This region contains a wealth of complex vibrational information, including stretching and bending modes that are unique to the overall molecular structure.

  • Aromatic C=C Ring Stretching (~1600 - 1450 cm⁻¹): Multiple sharp, medium-intensity peaks will appear in this range, corresponding to the stretching of the carbon-carbon bonds within the two aromatic rings.[4][6] Expect characteristic peaks near 1600 cm⁻¹, 1585 cm⁻¹, and 1500-1450 cm⁻¹.[3]

  • Ester and Ether C-O Stretching (~1310 - 1050 cm⁻¹): This area will be dominated by several strong absorptions.

    • Asymmetric C-C-O Stretch: Aromatic esters exhibit a strong, characteristic peak between 1310-1250 cm⁻¹ due to the stretching of the C-O bond adjacent to the carbonyl group.[9]

    • Aryl Ether C-O Stretch: The aryl-O-CH₃ group will also produce a strong asymmetric C-O-C stretching band in a similar region, typically 1275-1200 cm⁻¹.[10] These two absorptions will likely overlap to create a very intense, possibly broad, band.

    • Symmetric O-C-C Stretch: A second strong ester C-O stretching band is expected between 1130-1100 cm⁻¹.[9]

  • Aromatic C-H Out-of-Plane (OOP) Bending (~900 - 675 cm⁻¹): The pattern of strong peaks in this region is highly diagnostic of the substitution pattern on a benzene ring.[3][11]

    • 1,3-Disubstituted Ring (meta): The 3-methoxybenzoate moiety is expected to show a strong C-H wagging band between 810-750 cm⁻¹ and another strong ring bending absorption near 690 cm⁻¹.[11]

    • 1,2,4-Trisubstituted Ring: This substitution pattern gives rise to characteristic absorptions in the 885-805 cm⁻¹ range. The specific pattern can confirm the substitution.

  • C-Br Stretching (~690 - 515 cm⁻¹): The vibration of the carbon-bromine bond is expected to produce a medium to strong absorption at the low-frequency end of the spectrum.[12] Due to its location in the complex fingerprint region, this peak can sometimes be difficult to assign with absolute certainty without comparative analysis.

Summary of Predicted FTIR Absorption Peaks

The following table consolidates the expected key absorption bands, their intensities, and the corresponding vibrational assignments for 2-Bromo-4-methylphenyl 3-methoxybenzoate.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100 - 3000Weak - MediumAromatic C-H Stretch
~2960 - 2850MediumAliphatic C-H Stretch (-CH₃, -OCH₃)
~1725Strong, SharpAromatic Ester C=O Stretch[7][8][9]
~1600, ~1585MediumAromatic C=C Ring Stretch[3][6]
~1470 - 1450MediumAromatic C=C Ring Stretch[4]
~1310 - 1250StrongAsymmetric C-C-O Stretch (Ester) & C-O Stretch (Ether)[9][10]
~1130 - 1100StrongSymmetric O-C-C Stretch (Ester)[9]
~885 - 750StrongAromatic C-H Out-of-Plane Bending (OOP)[3][11]
~690Medium - StrongAromatic Ring Bending (meta-substitution) & C-Br Stretch[11][12]

Conclusion

The FTIR spectrum of 2-Bromo-4-methylphenyl 3-methoxybenzoate provides a definitive fingerprint for its structural confirmation. The key diagnostic features are the strong, sharp aromatic ester carbonyl (C=O) peak around 1725 cm⁻¹, the presence of both aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹ respectively, a complex series of intense C-O stretching bands between 1310-1050 cm⁻¹, and a highly characteristic pattern of C-H out-of-plane bending peaks below 900 cm⁻¹ that confirms the substitution patterns of both aromatic rings. By following the detailed protocol and interpretive guide presented, researchers can confidently validate the identity and purity of this compound.

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Staff. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methylphenyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its capacity for forging carbon-carbon bonds with high efficiency, broad functional group tolerance, and generally mild reaction conditions has made it an indispensable tool for the construction of complex molecular architectures.[1][2] Biaryl and heteroaryl moieties, the primary products of this reaction, are prevalent structural motifs in a vast number of biologically active compounds and advanced materials.[3][4]

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methylphenyl 3-methoxybenzoate, a substrate featuring a sterically encumbered ortho-bromo substituent and an electron-donating para-methyl group. The presence of the 3-methoxybenzoate ester introduces additional electronic factors that must be considered for successful and high-yielding transformations. This document will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols with a selection of representative boronic acids, and provide a troubleshooting guide to address common challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for rational protocol design and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-Bromo-4-methylphenyl 3-methoxybenzoate. This is often the rate-determining step, particularly with sterically hindered or electron-rich aryl bromides. The selection of a bulky, electron-rich phosphine ligand is critical to facilitate this step by promoting the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species.[5][6]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.

  • Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands also promote this step, which leads to the formation of the C-C bond.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L_n) (Diaryl Complex) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' (Product) F->G

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-methylphenyl 3-methoxybenzoate with various arylboronic acids. Optimization may be required for specific substrates.

General Considerations:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.[8]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.[8]

  • Reagent Purity: The purity of all reagents, particularly the boronic acid and base, is critical for reproducible results.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is suitable for less sterically demanding boronic acids and serves as a good initial screening condition.

Materials:

  • 2-Bromo-4-methylphenyl 3-methoxybenzoate (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Standard glassware for inert atmosphere reactions, magnetic stirrer, and heating plate.

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-methylphenyl 3-methoxybenzoate, the arylboronic acid, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Sterically Hindered Substrates using a Buchwald Ligand

For more challenging couplings, particularly with ortho-substituted arylboronic acids, the use of a more active catalyst system is recommended. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective.[6]

Materials:

  • 2-Bromo-4-methylphenyl 3-methoxybenzoate (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv.)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Standard glassware for inert atmosphere reactions, magnetic stirrer, and heating plate.

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 2-Bromo-4-methylphenyl 3-methoxybenzoate, the arylboronic acid, and anhydrous potassium phosphate to a dry reaction vessel.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Add the remaining anhydrous and degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Aryl Bromide, Boronic Acid, and Base B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst System C->D E 5. Heat and Stir (e.g., 90-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J

Sources

Application

Application Notes &amp; Protocols: 2-Bromo-4-methylphenyl 3-methoxybenzoate as a Versatile Pharmaceutical Building Block

Authored by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Publication Date: March 27, 2026 Abstract This technical guide provides an in-depth exploration of 2-Bromo-4-methylphenyl 3-methoxybenzoate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Chemical Synthesis & Drug Discovery
Publication Date: March 27, 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-methylphenyl 3-methoxybenzoate, a strategically designed building block for pharmaceutical research and drug discovery. The molecule's unique architecture, featuring a reactive aryl bromide for carbon-carbon and carbon-heteroatom bond formation and a cleavable benzoate ester, offers a dual-handle approach for the synthesis of complex molecular scaffolds. We present a detailed analysis of its reactivity and provide field-proven, step-by-step protocols for its application in two of the most powerful transformations in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to facilitate the synthesis of biaryl and N-aryl scaffolds, which are prevalent in a vast number of therapeutic agents.[1][2][3]

Introduction: The Strategic Value of a Dual-Functionality Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Biaryl and N-aryl moieties are considered "privileged scaffolds" due to their frequent occurrence in successful therapeutics, where they often play a critical role in binding to biological targets with high affinity and specificity.[1][4][5] The synthesis of these scaffolds typically relies on robust cross-coupling methodologies.

2-Bromo-4-methylphenyl 3-methoxybenzoate has been engineered to serve as an ideal substrate for these transformations. It provides two orthogonal points of synthetic diversification:

  • The Aryl Bromide: The C-Br bond is a reliable and highly reactive handle for palladium-catalyzed cross-coupling reactions. Aryl bromides offer a perfect balance of reactivity and stability, generally showing higher reactivity than aryl chlorides without the potential catalyst inhibition sometimes seen with aryl iodides.[6][7]

  • The Benzoate Ester: This group serves as a protected phenol. Following the construction of the core scaffold via cross-coupling, the ester can be readily hydrolyzed under basic or acidic conditions to unmask a hydroxyl group.[8] This phenol is itself a valuable pharmacophore or can serve as a synthetic handle for subsequent etherification, creating diaryl ether linkages also common in pharmaceuticals.

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions BuildingBlock 2-Bromo-4-methylphenyl 3-methoxybenzoate Product Biaryl Product BuildingBlock->Product Suzuki Coupling BoronicAcid Arylboronic Acid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A 1. Add Aryl Bromide, Amine, Base, and Pd-Ligand Pre-catalyst to a dry flask B 2. Seal and Purge with Inert Gas (e.g., Argon) A->B C 3. Add Degassed Anhydrous Solvent (e.g., Toluene) B->C D 4. Heat with Stirring (80-110 °C) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool, Quench, and Extract with Organic Solvent E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H

Sources

Method

Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-4-methylphenyl 3-methoxybenzoate

Introduction The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. The generation of the Grignard reagent—an organomagnesium halide—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. The generation of the Grignard reagent—an organomagnesium halide—is the critical first step, typically achieved by reacting an organic halide with magnesium metal.[1][2] However, the high nucleophilicity and basicity of Grignard reagents render them intolerant to many common functional groups, including esters, nitriles, and ketones. This intolerance presents a significant challenge when the halide precursor itself contains such a group.

This application note addresses the complex synthesis of the Grignard reagent from 2-Bromo-4-methylphenyl 3-methoxybenzoate. This precursor contains an ester moiety, which is highly susceptible to nucleophilic attack by the very Grignard reagent being formed. We will explore the mechanistic challenges inherent in this transformation and provide detailed, field-proven protocols that leverage low-temperature conditions and highly activated magnesium to achieve the desired chemoselective synthesis. This guide is intended for researchers and professionals in drug development and synthetic chemistry who need to construct complex molecules using functionalized organometallic reagents.

Part 1: The Chemoselectivity Challenge: A Mechanistic Perspective

The primary obstacle in forming a Grignard reagent from 2-Bromo-4-methylphenyl 3-methoxybenzoate is the competition between the desired oxidative addition and an undesired intermolecular nucleophilic attack.

  • Desired Reaction: The intended pathway is the insertion of magnesium into the aryl-bromine bond to form the target Grignard reagent. This reaction occurs on the surface of the magnesium metal.[3]

  • Undesired Side Reaction: Once formed, the nucleophilic carbon of the Grignard reagent can readily attack the electrophilic carbonyl carbon of the ester group on another molecule of the starting material. This is a classic reaction of Grignard reagents with esters, which typically proceeds via a double addition mechanism.[4][5] The first addition leads to a tetrahedral intermediate that collapses to form a ketone, which is even more reactive than the starting ester.[5][6] A second equivalent of the Grignard reagent then rapidly attacks the ketone, ultimately yielding a tertiary alcohol after acidic workup.[6][7]

This parasitic reaction consumes two equivalents of the desired Grignard reagent and one equivalent of the starting material for every molecule of byproduct formed, drastically reducing the yield.

cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start 2-Bromo-4-methylphenyl 3-methoxybenzoate Grignard Target Grignard Reagent (Ar-MgBr) Start->Grignard  + Mg(0) Oxidative Addition Mg Mg(0) Ketone Ketone Intermediate Grignard->Ketone  + Starting Material (1st Nucleophilic Attack) Byproduct Tertiary Alcohol Byproduct Ketone->Byproduct  + Grignard Reagent (2nd Nucleophilic Attack)

Caption: Desired vs. Undesired reaction pathways.

Part 2: Enabling Chemoselectivity - Key Strategic Considerations

To favor the formation of the Grignard reagent while suppressing the undesired attack on the ester, a kinetic control strategy is essential. This is achieved by manipulating two key parameters: temperature and the reactivity of the magnesium.

The Critical Role of Cryogenic Temperatures

The activation energy for the nucleophilic attack on the ester carbonyl is significantly higher than that for the oxidative addition on the magnesium surface. By conducting the reaction at cryogenic temperatures, typically -78 °C (dry ice/acetone bath), we can provide sufficient thermal energy to overcome the barrier for Grignard formation while keeping the system below the threshold required for the competing nucleophilic addition. This kinetically traps the desired Grignard reagent, preventing it from reacting with the ester.[8][9]

The Necessity of Highly Activated Magnesium

Standard magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[1][10] At room temperature, this can be overcome with chemical activators or by mechanically breaking the surface. However, at -78 °C, standard magnesium is largely unreactive.

To facilitate Grignard formation at such low temperatures, highly active magnesium is required. Rieke magnesium , prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal, is a fine, highly reactive powder with a large, oxide-free surface area.[11][12] This allows for rapid and efficient oxidative addition even at cryogenic temperatures, making it the reagent of choice for this transformation.[8][12]

An alternative approach is the halogen-magnesium exchange reaction . This method involves reacting the aryl bromide with a pre-formed, non-nucleophilic Grignard reagent like isopropylmagnesium chloride at low temperatures.[13] The equilibrium favors the formation of the more stable aryl Grignard reagent and can be highly chemoselective.[13][14]

Part 3: Detailed Experimental Protocols

Safety Precaution: All operations must be conducted under a strictly anhydrous and inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried or oven-dried ( >120 °C) and cooled under inert gas. Solvents must be anhydrous grade. Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.

Protocol 1: Direct Grignard Formation at Low Temperature using Rieke Magnesium

This protocol focuses on the direct synthesis of the Grignard reagent and its subsequent validation through an in-situ reaction with an electrophile (benzaldehyde).

Reagents and Materials:

Reagent/MaterialSpecification
2-Bromo-4-methylphenyl 3-methoxybenzoateAnhydrous, high purity
Rieke Magnesium (or MgCl₂ and Lithium metal)Commercially available or freshly prepared
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, inhibitor-free
BenzaldehydeFreshly distilled
Saturated aqueous NH₄Cl solutionReagent grade
Diethyl ether / Ethyl acetateReagent grade
Anhydrous MgSO₄ or Na₂SO₄Reagent grade

Experimental Workflow:

A 1. Setup Flame-dry Schlenk flask under vacuum. Cool under Ar/N₂. B 2. Reagent Prep Add Rieke Mg to flask. Dissolve aryl bromide in anhydrous THF. A->B Inert Atmosphere C 3. Grignard Formation Cool flask to -78 °C. Slowly add aryl bromide solution via syringe pump. B->C Maintain Temp D 4. Reaction Monitoring Stir for 30-60 min at -78 °C. Formation of a grey/brown suspension. C->D Allow Time E 5. In-Situ Quench Add solution of benzaldehyde in anhydrous THF dropwise. D->E Validate Formation F 6. Warm & Workup Allow to warm to 0 °C. Quench with sat. aq. NH₄Cl. E->F Protonate Alkoxide G 7. Extraction & Purification Extract with Et₂O or EtOAc. Dry, filter, concentrate. Purify via chromatography. F->G Isolate Product

Caption: Experimental workflow for low-temperature Grignard formation.

Step-by-Step Procedure:

  • Preparation: Under a positive pressure of inert gas, add Rieke Magnesium (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

  • Solvent Addition: Add sufficient anhydrous THF to create a stirrable suspension.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Precursor Addition: In a separate flame-dried flask, dissolve 2-Bromo-4-methylphenyl 3-methoxybenzoate (1.0 equivalent) in anhydrous THF. Transfer this solution to a gas-tight syringe and place it on a syringe pump.

  • Grignard Formation: Add the precursor solution to the stirred magnesium suspension dropwise over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, allow the resulting dark grey or brown mixture to stir at -78 °C for an additional 30-60 minutes.

  • In-Situ Quenching (Validation Step): While maintaining the temperature at -78 °C, add a solution of freshly distilled benzaldehyde (1.1 equivalents) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the resulting secondary alcohol, confirming the successful formation of the Grignard reagent.

Part 4: Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Reaction fails to initiate 1. Inactive magnesium. 2. Wet glassware or solvents.1. Use high-quality, commercially available Rieke Magnesium or ensure freshly prepared active Mg. 2. Rigorously flame-dry all glassware and use freshly opened anhydrous solvents.[3]
Low yield of trapped product 1. Grignard reagent reacted with ester. 2. Incomplete formation.1. Ensure the temperature was strictly maintained at or below -75 °C during addition and stirring. Ensure slow, controlled addition of the precursor.[8] 2. Extend the stirring time after addition to 90 minutes.
Formation of Wurtz coupling byproduct The Grignard reagent (Ar-MgBr) reacts with the starting material (Ar-Br).Maintain dilute conditions and ensure slow, dropwise addition of the aryl bromide to keep its local concentration low.[15]

Conclusion

The preparation of Grignard reagents from precursors containing reactive electrophilic groups, such as 2-Bromo-4-methylphenyl 3-methoxybenzoate, is a formidable but solvable challenge in synthetic chemistry. By leveraging a deep understanding of reaction kinetics and reagent properties, success can be achieved. The key principles are the suppression of undesired side reactions through cryogenic temperatures and the use of highly activated Rieke magnesium to enable the desired oxidative addition under these mild conditions. The protocols and strategies outlined in this note provide a robust framework for researchers to confidently employ these sensitive reagents in the synthesis of complex, high-value molecules.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • OrgoSolver. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. [Link]

  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Krasovskiy, A., & Knochel, P. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 884-887. [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]

  • University of California, Irvine. (n.d.). Experiment 25: The Grignard Reaction. [Link]

  • Chemistry Steps. (2025). Esters with Grignard Reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • DigitalCommons@UNL. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses. [Link]

  • JoVE. (2025). Video: Esters to Alcohols: Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • PubMed. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. [Link]

  • ACS Publications. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • ACS Publications. (2015). Preparation of an Ester-Containing Grignard Reagent by Halogen–Metal Exchange. [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Reddit. (2022). Why would in this case, Grignard selectively reacts with ester over ketone?. [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]

Sources

Application

High-Efficiency Steglich Esterification: Synthesis of 2-Bromo-4-methylphenyl 3-Methoxybenzoate

Here is a comprehensive, field-validated application note and protocol for the synthesis of 2-bromo-4-methylphenyl 3-methoxybenzoate. Mechanistic Rationale and Strategic Design The esterification of phenols with carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-validated application note and protocol for the synthesis of 2-bromo-4-methylphenyl 3-methoxybenzoate.

Mechanistic Rationale and Strategic Design

The esterification of phenols with carboxylic acids presents a unique synthetic challenge. Unlike aliphatic alcohols, phenols are relatively poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring. In the case of 2-bromo-4-methylphenol , this nucleophilicity is further suppressed by the electron-withdrawing inductive effect and the severe steric hindrance imposed by the ortho-bromo substituent. Traditional acid-catalyzed Fischer esterification is entirely ineffective for such substrates.

To overcome this thermodynamic and kinetic barrier, we employ a modified Steglich Esterification [1]. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the primary coupling agent and 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer catalyst[2].

Why EDC over DCC?

While Dicyclohexylcarbodiimide (DCC) is the classical reagent for this transformation[1], it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to separate from the product, often requiring tedious repeated filtrations and chromatography. By substituting DCC with EDC·HCl, the resulting urea byproduct is highly water-soluble. This creates a self-validating purification system : a simple acidic aqueous wash completely removes the urea byproduct, unreacted EDC, and the DMAP catalyst, leaving only the crude ester and unreacted starting materials in the organic phase.

The Role of DMAP

Without DMAP, the O-acylisourea intermediate formed by the acid and EDC would undergo a slow, irreversible [1,3]-sigmatropic rearrangement into an unreactive N-acylurea dead-end. DMAP intercepts the O-acylisourea faster than this rearrangement can occur, generating a highly electrophilic N-acylpyridinium intermediate. This active ester is reactive enough to be attacked even by the sterically hindered 2-bromo-4-methylphenol.

Mechanism A 3-Methoxybenzoic Acid C O-Acylisourea (Unstable Intermediate) A->C Activation B EDC·HCl B->C E N-Acylpyridinium (Hyper-reactive Species) C->E Acyl Transfer H Water-Soluble Urea C->H Displacement D DMAP D->E E->D Catalyst Regeneration G Target Ester E->G Nucleophilic Attack F 2-Bromo-4-methylphenol F->G

Figure 1. Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Quantitative Data & Reaction Optimization

To ensure maximum conversion, the stoichiometry and catalyst loading must be strictly controlled. Because the phenol is sterically hindered, a higher DMAP loading (20 mol %) is required compared to standard aliphatic esterifications (which typically require only 1-5 mol %).

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass/VolRole
3-Methoxybenzoic acid152.151.001.52 gElectrophile
2-Bromo-4-methylphenol187.031.102.06 gNucleophile
EDC·HCl191.701.202.30 gCoupling Agent
DMAP122.170.20244 mgAcyl Transfer Catalyst
Dichloromethane (DCM)84.93-50 mLReaction Solvent

Table 2: Optimization of Coupling Agent and Catalyst Loading

Coupling AgentDMAP (mol %)Time (h)Conversion (%)Byproduct Removal
DCC5%24< 40%Difficult (DCU precipitation)
DCC20%1675%Difficult (DCU streaking on silica)
EDC·HCl5%2460%Easy (Aqueous extraction)
EDC·HCl 20% 12 > 95% Easy (Aqueous extraction)

Experimental Workflow

Workflow A 1. Dissolution (Acid + DCM) B 2. Activation (EDC·HCl + DMAP) A->B 0 °C, N2 atm C 3. Coupling (Add Phenol) B->C 15 min activation D 4. Quench & Workup (Aqueous Washes) C->D RT, 12-16 h E 5. Purification (Chromatography) D->E Organic layer

Figure 2. Experimental workflow for the EDC/DMAP-mediated Steglich esterification.

Step-by-Step Laboratory Protocol

Phase 1: Preparation and Activation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and flush the system with inert nitrogen gas for 5 minutes.

  • Dissolution: Add 3-methoxybenzoic acid (1.52 g, 10.0 mmol) to the flask. Inject 40 mL of anhydrous Dichloromethane (DCM) via syringe. Stir until a homogeneous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling prevents the premature degradation of the highly reactive O-acylisourea intermediate.

  • Activation: Remove the septum briefly to add EDC·HCl (2.30 g, 12.0 mmol) and DMAP (244 mg, 2.0 mmol). Reseal and flush with nitrogen. Stir the suspension at 0 °C for 15 minutes to allow the formation of the active N-acylpyridinium intermediate.

Phase 2: Coupling
  • Nucleophile Addition: In a separate dry vial, dissolve 2-bromo-4-methylphenol (2.06 g, 11.0 mmol) in 10 mL of anhydrous DCM.

  • Draw the phenol solution into a syringe and add it dropwise to the activated acid mixture at 0 °C over 10 minutes.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 12 to 16 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system. The product ester will appear as a new, less polar UV-active spot (higher Rf) compared to the starting acid and phenol.

Phase 3: Workup and Purification
  • Quenching: Once TLC indicates complete consumption of the carboxylic acid, dilute the reaction mixture with an additional 50 mL of DCM.

  • Aqueous Washing (Self-Validation Steps):

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 50 mL). Purpose: Protonates and extracts the DMAP catalyst, unreacted EDC, and the water-soluble urea byproduct into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Purpose: Deprotonates and removes any unreacted 3-methoxybenzoic acid.

    • Wash with saturated aqueous NaCl (Brine) (1 × 50 mL). Purpose: Removes residual water from the organic phase.

  • Drying: Collect the organic layer in an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) and swirl until the drying agent flows freely. Filter the suspension to remove the solid Na₂SO₄.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude ester as a viscous oil or off-white solid.

  • Final Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes. Pool the product-containing fractions and concentrate in vacuo to afford pure 2-bromo-4-methylphenyl 3-methoxybenzoate.

References

  • Simple Method for the Esterification of Carboxylic Acids Neises, B., & Steglich, W. (1978). Angewandte Chemie International Edition in English. URL:[Link][1]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). Green Chemistry. URL:[Link][2]

Sources

Method

Application Notes: Synthesis of Agrochemical Intermediates Utilizing 2-Bromo-4'-methylpropiophenone

Introduction 2-Bromo-4'-methylpropiophenone is a versatile chemical intermediate, distinguished by its reactive α-bromo ketone functional group. This feature makes it an invaluable precursor for synthesizing a variety of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Bromo-4'-methylpropiophenone is a versatile chemical intermediate, distinguished by its reactive α-bromo ketone functional group. This feature makes it an invaluable precursor for synthesizing a variety of heterocyclic compounds, which are foundational structures in many pesticides and herbicides.[1][2] This document provides an in-depth guide to the application of 2-Bromo-4'-methylpropiophenone in the synthesis of 2-amino-4-(4-methylphenyl)thiazole, a key intermediate for developing fungicides.[2][3] The primary synthetic route discussed is the Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring system.[4][5]

Core Application: Hantzsch Thiazole Synthesis of a Fungicidal Intermediate

The principal application of 2-Bromo-4'-methylpropiophenone in the agrochemical field is its role as a starting material in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (2-Bromo-4'-methylpropiophenone) with a thioamide, most commonly thiourea.[2] The resulting 2-aminothiazole derivatives are precursors to a range of fungicides.[6] The formation of the stable, aromatic thiazole ring is a key transformation that imparts biological activity to the resulting molecules.[7]

Reaction Mechanism: An In-depth Look

The Hantzsch thiazole synthesis is a classic and robust method for the formation of thiazole rings.[8] The process unfolds through a sequence of well-understood steps, providing a clear rationale for the chosen experimental conditions.

  • Nucleophilic Attack (S-Alkylation): The reaction commences with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon adjacent to the bromine atom in 2-Bromo-4'-methylpropiophenone. This is a classic SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.[7][8] The choice of a polar solvent like ethanol facilitates the dissolution of the reactants and supports this ionic substitution.

  • Intramolecular Cyclization: The next crucial step involves an intramolecular nucleophilic attack. A nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon of the ketone. This forms a five-membered ring, a hydroxythiazoline intermediate.[8]

  • Dehydration and Aromatization: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2-amino-4-(4-methylphenyl)thiazole product.[7][8] The formation of this aromatic system is the thermodynamic driving force for the reaction.[7]

The following diagram provides a visual representation of this multi-step mechanism.

Hantzsch_Mechanism Reactants 2-Bromo-4'-methylpropiophenone + Thiourea Intermediate1 Isothiouronium Salt Intermediate Reactants->Intermediate1 SN2 Attack by Sulfur Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-amino-4-(4-methylphenyl)thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-amino-4-(4-methylphenyl)thiazole

This protocol details a reliable method for the synthesis of 2-amino-4-(4-methylphenyl)thiazole from 2-Bromo-4'-methylpropiophenone and thiourea.

Materials and Equipment
Reagents & MaterialsEquipment
2-Bromo-4'-methylpropiophenoneRound-bottom flask
ThioureaReflux condenser
Ethanol (95% or absolute)Heating mantle or oil bath
Deionized WaterMagnetic stirrer and stir bar
Sodium Carbonate (Na₂CO₃) solution, 5%Büchner funnel and filter paper
Crushed IceBeakers and graduated cylinders
Thin Layer Chromatography (TLC) plates
Melting point apparatus
Safety Precautions
  • 2-Bromo-4'-methylpropiophenone: Causes skin and serious eye irritation.[9] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]

  • Thiourea: Harmful if swallowed and suspected of causing cancer.[12] Avoid inhalation of dust and handle with appropriate PPE.

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

Step-by-Step Procedure

The following diagram outlines the key steps of the synthesis and purification workflow.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Combine Reactants (2-Bromo-4'-methylpropiophenone, Thiourea, Ethanol) reflux 2. Heat to Reflux (3-6 hours) reactants->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temp. monitor->cool precipitate 5. Precipitate in Ice Water/Na₂CO₃ cool->precipitate isolate 6. Isolate by Filtration precipitate->isolate wash 7. Wash with Cold Water isolate->wash purify 8. Recrystallize from Ethanol wash->purify characterize 9. Characterize Product (Melting Point, Spectroscopy) purify->characterize

Caption: Workflow for the synthesis of the target intermediate.
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Bromo-4'-methylpropiophenone (1.0 equivalent) and thiourea (1.2 to 1.5 equivalents).[2] Using a slight excess of thiourea ensures the complete consumption of the α-haloketone.

    • Add ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating and allow for efficient stirring.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath, with constant stirring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-Bromo-4'-methylpropiophenone spot. The reaction is typically complete within 3 to 6 hours.[2]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing crushed ice or cold water.[2] The initial product may be the hydrobromide salt, which is soluble in the reaction mixture.[7]

    • To precipitate the free base, neutralize the mixture by adding a 5% aqueous solution of sodium carbonate (Na₂CO₃) until the solution is slightly basic.[13]

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.[2][13]

    • Wash the solid with cold water to remove any unreacted thiourea and other water-soluble impurities.[2]

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid.[2]

    • Dry the purified product.

    • Confirm the identity and purity of the synthesized 2-amino-4-(4-methylphenyl)thiazole using standard analytical techniques such as melting point determination and spectroscopic methods (e.g., IR, NMR).

Quantitative Data and Expected Results

The following table summarizes typical quantitative data for this synthesis. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant Molar Ratio
2-Bromo-4'-methylpropiophenone1.0 equivalent
Thiourea1.2 - 1.5 equivalents
Typical Reaction Conditions
SolventEthanol
TemperatureReflux (~78 °C)
Duration3 - 6 hours
Product Characteristics
AppearanceCrystalline solid
Expected Yield85-95% (can be very high yielding)[5]
Purification MethodRecrystallization (Ethanol/Water)

Conclusion

2-Bromo-4'-methylpropiophenone serves as a highly effective starting material for the synthesis of 2-amino-4-(4-methylphenyl)thiazole, a key intermediate in the development of thiazole-based fungicides.[1][2] The Hantzsch thiazole synthesis offers a direct, efficient, and high-yielding pathway to this important molecular scaffold.[5][13] The detailed protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and scientists engaged in the field of agrochemical synthesis.

References

  • Synthesis of 2-Bromo-4'-methylpropiophenone. (n.d.). SynArchive. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • The Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). WorldOfChemicals. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Bendaha, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1279. Available at: [Link]

  • 2-Bromo-4'-Methylpropiophenone Synthesis Guide. (2025, November 9). Scribd. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(1), 263-265.
  • Liu, H. L., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. Available at: [Link]

  • Wang, C., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1234. Available at: [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2025, October 15). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-4-methylphenyl 3-methoxybenzoate

Introduction: The Strategic Importance of Aryl Nitriles Aryl nitriles are indispensable structural motifs within the landscape of modern organic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and function...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Aryl Nitriles

Aryl nitriles are indispensable structural motifs within the landscape of modern organic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and reliable synthetic methodologies.[1][2][3] The cyano group, a versatile synthetic handle, serves as a precursor to a variety of functional groups, including carboxylic acids, amines, amides, and heterocycles, making it a cornerstone in the synthesis of complex molecules.[2][4]

Historically, the synthesis of aryl nitriles relied on classical methods such as the Sandmeyer and Rosenmund-von Braun reactions.[5][6][7] These methods, however, often require harsh conditions and stoichiometric amounts of toxic copper cyanide reagents, limiting their functional group tolerance and overall applicability. The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of aryl nitriles, offering milder conditions, broader substrate scope, and enhanced functional group compatibility.[3][5][7]

This application note provides a comprehensive guide to the palladium-catalyzed cyanation of 2-Bromo-4-methylphenyl 3-methoxybenzoate, a representative electron-rich aryl bromide. We will delve into the mechanistic underpinnings of the catalytic cycle, present a detailed and optimized experimental protocol, and emphasize the critical safety procedures required for handling cyanide reagents. This document is intended for researchers, scientists, and drug development professionals seeking a practical and robust method for the synthesis of functionalized aryl nitriles.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides follows a well-established catalytic cycle, analogous to other cross-coupling reactions like the Buchwald-Hartwig amination.[8] The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation (or ligand exchange), and reductive elimination.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(L)n-Br OxAdd->PdII_complex Transmetalation Ligand Exchange PdII_complex->Transmetalation PdII_CN_complex Ar-Pd(II)(L)n-CN Transmetalation->PdII_CN_complex MBr M-Br Transmetalation->MBr RedElim Reductive Elimination PdII_CN_complex->RedElim RedElim->Pd0 ArCN Ar-CN RedElim->ArCN ArBr Ar-Br ArBr->OxAdd CN_source M-CN CN_source->Transmetalation

Figure 1: The catalytic cycle of palladium-catalyzed cyanation.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent Pd(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate, Ar-Pd(II)-Br. The choice of ligand (L) is crucial, as it influences the electron density and steric environment of the palladium center, thereby affecting the rate and efficiency of this step.[8]

  • Ligand Exchange/Transmetalation: The bromide on the Pd(II) complex is then exchanged for a cyanide group from the cyanide source (M-CN). When using alkali metal cyanides or zinc cyanide, this is a straightforward ligand exchange. With more complex sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the transfer of the cyanide from the iron center to the palladium is a key step that can be temperature-dependent.[5]

  • Reductive Elimination: This is the final, product-forming step where the aryl group and the cyanide group couple, forming the Ar-CN bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the ancillary ligands play a significant role in promoting this step.[1][8]

A known challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the cycle.[5][7] Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the reductive elimination step, minimizing the lifetime of cyanide-bound palladium intermediates and thus mitigating catalyst poisoning.[4][6]

Experimental Protocol: Cyanation of 2-Bromo-4-methylphenyl 3-methoxybenzoate

This protocol is designed to be a robust and reproducible method for the synthesis of 2-Cyano-4-methylphenyl 3-methoxybenzoate. It utilizes potassium hexacyanoferrate(II), a non-toxic and easy-to-handle cyanide source, which makes it a safer alternative to alkali metal or zinc cyanides.[7][9]

Health and Safety: A Paramount Concern

WARNING: While potassium hexacyanoferrate(II) is itself considered non-toxic, this reaction is performed under conditions that can potentially generate free cyanide. Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[10][11][12]

  • Designated Work Area: Establish a designated area within a chemical fume hood for this reaction. Keep all acids and acidic materials away from this area.[10][13]

  • Waste Disposal: All cyanide-containing waste, including contaminated consumables (gloves, pipette tips, etc.), must be segregated into dedicated, clearly labeled hazardous waste containers.[10][13] Solid and liquid wastes must be stored separately.[10]

  • Decontamination: All glassware and surfaces should be decontaminated after use. A freshly prepared 10% bleach solution, made alkaline with a pH 10 buffer, can be used to rinse glassware within the fume hood. This rinseate must be collected as hazardous waste.[10][12]

  • Emergency Procedures: Ensure you are familiar with your institution's emergency procedures for cyanide exposure. Never work alone when performing this reaction.[11][13]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier Recommendation
2-Bromo-4-methylphenyl 3-methoxybenzoate321.161.0321 mg(Starting Material)
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)4.5 mgSigma-Aldrich, 99.98%
XPhos476.620.04 (4 mol%)19.1 mgStrem Chemicals, 98%
Potassium Hexacyanoferrate(II) Trihydrate422.390.4169 mgAcros Organics, 98.5%
Sodium Carbonate (Na₂CO₃)105.992.0212 mgFisher Scientific, ACS
N,N-Dimethylacetamide (DMAc)87.12-4.0 mLAnhydrous, Acros Organics
Toluene92.14-1.0 mLAnhydrous, Sigma-Aldrich
Deionized Water18.02-1.0 mLMillipore
Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add solids to oven-dried vial: - Starting Material (1.0 mmol) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) - K₄[Fe(CN)₆]·3H₂O (0.4 mmol) - Na₂CO₃ (2.0 mmol) B Add magnetic stir bar A->B C Seal vial with PTFE-lined cap B->C D Evacuate and backfill with N₂ (3x) E Add degassed solvents via syringe: - DMAc (4.0 mL) - Toluene (1.0 mL) - H₂O (1.0 mL) D->E F Place in preheated oil bath at 120 °C E->F G Stir vigorously for 12-24 hours F->G H Monitor reaction by TLC/LC-MS G->H I Cool reaction to room temperature J Dilute with Ethyl Acetate (20 mL) I->J K Wash with brine (2 x 15 mL) J->K L Dry organic layer over Na₂SO₄ K->L M Filter and concentrate in vacuo L->M N Purify by column chromatography M->N

Figure 2: Step-by-step experimental workflow for the cyanation reaction.

  • Vessel Preparation: To an oven-dried 20 mL screw-cap vial equipped with a magnetic stir bar, add 2-Bromo-4-methylphenyl 3-methoxybenzoate (321 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), potassium hexacyanoferrate(II) trihydrate (169 mg, 0.4 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of DMAc, Toluene, and Water. This can be done by bubbling nitrogen through the solvents for 15-20 minutes. Via syringe, add the degassed solvents (4.0 mL DMAc, 1.0 mL Toluene, 1.0 mL H₂O) to the reaction vial. The use of a water-cosolvent system is known to facilitate the dissolution and cyanide transfer from K₄[Fe(CN)₆].[6]

  • Reaction Execution: Place the sealed vial into a preheated oil bath at 120 °C. Stir the mixture vigorously. Efficient stirring is crucial for reproducibility, especially in heterogeneous mixtures.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the contents to a separatory funnel and wash with brine (2 x 15 mL). The aqueous layer may turn dark blue due to the formation of Prussian blue, which is normal.[5]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Cyano-4-methylphenyl 3-methoxybenzoate.

Rationale and Optimization

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky biaryl phosphine ligand like XPhos is a powerful and versatile catalyst system for C-N bond formation.[14][15] XPhos promotes both the oxidative addition and the crucial reductive elimination step, preventing catalyst deactivation.[6][14]

  • Cyanide Source: K₄[Fe(CN)₆]·3H₂O is chosen for its low toxicity, stability, and affordability.[4][7] It serves as a slow-release source of cyanide, which helps to maintain a low concentration of free cyanide in solution, further minimizing catalyst poisoning.[5]

  • Base and Solvent: Sodium carbonate is an effective and inexpensive inorganic base for this transformation.[1][6] The solvent system of DMAc/Toluene/H₂O provides a good medium for dissolving both the organic substrate and the inorganic salts, facilitating the reaction between components in different phases.[6]

  • Temperature: Elevated temperatures (120 °C) are often necessary to ensure a reasonable reaction rate, particularly for the dissociation of cyanide from the stable hexacyanoferrate complex and for the cyanation of electron-rich or sterically hindered aryl bromides.[1][5]

Conclusion

The palladium-catalyzed cyanation reaction is a powerful tool for the synthesis of aryl nitriles. This application note provides a detailed, reliable, and safety-conscious protocol for the cyanation of 2-Bromo-4-methylphenyl 3-methoxybenzoate using a modern catalyst system and a non-toxic cyanide source. By understanding the underlying mechanism and adhering strictly to the safety protocols, researchers can effectively and safely incorporate this valuable transformation into their synthetic strategies, paving the way for the development of novel pharmaceuticals and functional materials.

References

  • An, G., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245-35265. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Pla-Quintana, A., & Barluenga, J. (2021). Development and Molecular Understanding of a Pd-catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation. ChemRxiv. [Link]

  • Li, J., et al. (2023). Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. Organic Letters, 25(22), 4079-4083. [Link]

  • Kwong, F. Y., & Huang, X. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(2), 232-235. [Link]

  • Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie, 125(38), 10223-10227. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • RSC Advances (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides. [Link]

  • Welch, C. J., et al. (2021). A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. Organic Process Research & Development, 25(9), 2056-2063. [Link]

  • RSC Publishing (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Cyanides SOP. [Link]

  • Németh, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2520-2526. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • Helmy, S. M. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent ester hydrolysis during 2-Bromo-4-methylphenyl 3-methoxybenzoate cross-coupling reactions

Topic: Preventing Ester Hydrolysis During 2-Bromo-4-methylphenyl 3-methoxybenzoate Cross-Coupling Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Ester Hydrolysis During 2-Bromo-4-methylphenyl 3-methoxybenzoate Cross-Coupling Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

Working with 2-Bromo-4-methylphenyl 3-methoxybenzoate presents a distinct chemoselectivity challenge. The molecule contains an aryl bromide primed for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a highly base-labile aryl ester linkage. Because standard cross-coupling protocols rely on aqueous bases and elevated temperatures, researchers frequently encounter unwanted ester hydrolysis (saponification) as a competing side reaction.

This guide provides field-proven, causality-driven solutions to preserve ester integrity while maximizing cross-coupling yields.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the ester group in 2-Bromo-4-methylphenyl 3-methoxybenzoate hydrolyze so easily during standard Suzuki-Miyaura couplings? A: The ester in your substrate is an aryl ester (formed from a phenol and a benzoic acid derivative). Aryl esters are significantly more electrophilic than standard alkyl esters because the phenoxide anion (4-methylphenoxide) is an excellent leaving group. In standard Suzuki-Miyaura reactions, the "oxo-palladium pathway" is operative, which relies on aqueous biphasic mixtures and inorganic bases[1]. When exposed to hydroxide ions or water/base complexes at elevated temperatures, the ester undergoes rapid nucleophilic acyl substitution, cleaving the molecule before transmetalation can occur[2].

Q2: What are the best bases to use to prevent ester cleavage while maintaining catalytic turnover? A: To preserve the ester, you must shift the reaction mechanism from the "oxo-palladium pathway" to the "boronate pathway" by strictly excluding water and using non-nucleophilic or mild bases[1].

  • Fluoride Salts (KF or CsF): Powdered potassium fluoride (KF) or cesium fluoride (CsF) are the gold standards for base-sensitive substrates. They activate the boronic acid/ester by forming a reactive fluoroborate complex, facilitating transmetalation without attacking the ester carbonyl[3].

  • Anhydrous Phosphates: Anhydrous K3PO4 suspended in aprotic solvents provides sufficient basicity for catalytic turnover while avoiding the side reactions typical of carbonate bases[2].

  • ⚠️ WARNING - Avoid TMSOK: While Potassium trimethylsilanolate (TMSOK) is highly effective for anhydrous Suzuki couplings of boronic esters, it is a potent nucleophile that actively facilitates the dealkylation and cleavage of carboxylic esters[4]. Do not use TMSOK with 2-Bromo-4-methylphenyl 3-methoxybenzoate.

Q3: How does solvent and catalyst selection impact the survival of the ester group? A:

  • Solvent: Water must be strictly excluded. Use anhydrous, degassed aprotic solvents such as 1,4-Dioxane, THF, or Toluene.

  • Catalyst: Hydrolysis is highly temperature-dependent. By utilizing highly active, electron-rich palladium precatalysts (e.g., Pd-XPhos G3 or Pd(dppf)Cl2), oxidative addition and transmetalation can occur at milder temperatures (room temperature to 60°C). Lowering the thermal energy of the system significantly reduces the kinetics of the competing hydrolysis pathway.

Quantitative Data: Base & Solvent Effects on Ester Integrity

The following table summarizes the causal relationship between reaction conditions, ester survival, and cross-coupling efficiency for aryl ester substrates.

Base SystemSolventTemperatureEster Hydrolysis (%)Cross-Coupling Yield (%)Recommendation
2.0 eq Na2CO3 (aq)Toluene/EtOH/H2O80°C> 85%< 10%❌ Avoid
2.0 eq TMSOKTHF (Anhydrous)25°C100% (Cleavage)0%❌ Avoid
2.0 eq K3PO4 (Anhydrous)Toluene (Anhydrous)80°C< 5%82%✅ Good
3.0 eq CsF (Anhydrous)1,4-Dioxane (Anhydrous)60°CTrace94%🌟 Optimal

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This self-validating protocol utilizes anhydrous CsF and a highly active Buchwald precatalyst to ensure complete cross-coupling before any background hydrolysis can occur.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen or Argon. Causality Note: Removing ambient moisture is the first line of defense against saponification.

  • Reagent Loading: Add 2-Bromo-4-methylphenyl 3-methoxybenzoate (1.0 equiv), the corresponding aryl/alkyl boronic acid pinacol ester (1.2 equiv), anhydrous CsF (3.0 equiv), and Pd-XPhos G3 precatalyst (0.02 equiv, 2 mol%).

    • Critical Handling: CsF is highly hygroscopic. It must be stored in a desiccator and weighed quickly to prevent moisture absorption, which would reintroduce the hydrolysis risk.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane to reach a 0.2 M substrate concentration.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. This prevents catalyst deactivation and suppresses oxidative homocoupling of the boronic ester.

  • Reaction Execution: Stir the reaction mixture at 60°C for 4–6 hours. Monitor via TLC or LC-MS until the aryl bromide is fully consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate under reduced pressure. Purify the intact ester product via flash column chromatography.

Troubleshooting Workflow

G Start Substrate: 2-Bromo-4-methylphenyl 3-methoxybenzoate BaseCheck Is the base nucleophilic or aqueous? Start->BaseCheck Aqueous Aqueous Na2CO3/KOH or TMSOK BaseCheck->Aqueous Yes Anhydrous Anhydrous CsF, KF, or K3PO4 BaseCheck->Anhydrous No Hydrolysis Ester Hydrolysis (Saponification/Cleavage) Aqueous->Hydrolysis Solvent Use Anhydrous Aprotic Solvent (Toluene, Dioxane) Anhydrous->Solvent Coupling Successful Cross-Coupling Catalyst Highly Active Pd Catalyst (e.g., Pd-XPhos G3) to lower Temp Solvent->Catalyst Catalyst->Coupling

Workflow for preventing ester hydrolysis in cross-coupling reactions.

References

  • Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism” Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation Source: RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-4-methylphenyl 3-methoxybenzoate Reactions

Executive Summary & Substrate Profiling Optimizing palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) for 2-Bromo-4-methylphenyl 3-methoxybenzoate requires navigating two distinct structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

Optimizing palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) for 2-Bromo-4-methylphenyl 3-methoxybenzoate requires navigating two distinct structural challenges. As a Senior Application Scientist, it is critical to understand the causality behind why standard protocols often fail with this specific substrate:

  • Kinetic Hindrance (The Ortho-Methyl Effect): The methyl group adjacent to the bromide creates a steric shield. This significantly slows down the oxidative addition step of the catalytic cycle. Consequently, the highly active, transient Pd(0) species remains exposed in solution for prolonged periods, making it highly susceptible to agglomeration into thermodynamically stable, but catalytically dead, palladium black[1].

  • Chemoselectivity (The Base-Sensitive Ester): The 3-methoxybenzoate linkage is highly prone to saponification (hydrolysis). The strong bases and aqueous conditions typically used to accelerate transmetalation will rapidly cleave this ester, destroying your target molecule.

When faced with stalled reactions, researchers often make the critical error of simply increasing the palladium loading (e.g., >5 mol%). Because the root cause is kinetic stalling rather than catalyst concentration, this merely accelerates the formation of palladium black and wastes expensive reagents[1]. True optimization requires tuning the ligand sterics and base strength to allow for a reduction in catalyst loading.

Mechanistic Vulnerabilities & Catalytic Cycle

The diagram below illustrates the catalytic cycle, highlighting the specific bottlenecks introduced by the substrate and the off-cycle deactivation pathway that dictates catalyst loading limits.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Sterically Hindered by ortho-CH3) Pd0->OA PdBlack Palladium Black (Inactive Aggregation) Pd0->PdBlack Deactivation Pathway (Due to slow OA) PdII_Br Ar-Pd(II)-Br(L_n) Intermediate OA->PdII_Br 2-Bromo-4-methylphenyl 3-methoxybenzoate TM Transmetalation (Requires Mild Base) PdII_Br->TM PdII_R Ar-Pd(II)-R'(L_n) Intermediate TM->PdII_R R'-B(OH)2 / Base RE Reductive Elimination (Product Release) PdII_R->RE RE->Pd0 Cross-Coupled Product

Caption: Catalytic cycle highlighting the Pd black deactivation pathway caused by steric hindrance.

Self-Validating Experimental Protocol: Catalyst Optimization

To find the lowest effective catalyst concentration that maximizes yield without promoting side reactions[1], you must employ a self-validating workflow. This protocol uses internal checkpoints to verify the success of each parameter before titrating the palladium loading down.

Workflow Start Initial Screen (2-3 mol% Pd, K3PO4) Check Assess Conversion & Byproducts Start->Check Success High Yield, Intact Ester Check->Success Fail_Black Low Conversion + Pd Black Check->Fail_Black Fail_Hydro Ester Hydrolysis Observed Check->Fail_Hydro Titrate Titrate Pd Loading Down to 0.1-0.5 mol% Success->Titrate Ligand Switch to Bulky Ligand (XPhos, SPhos) Fail_Black->Ligand Base Switch to Weaker Base (KF) or Anhydrous Solvents Fail_Hydro->Base Ligand->Check Base->Check

Caption: Iterative, self-validating workflow for optimizing palladium loading and reaction conditions.

Step-by-Step Methodology

Phase 1: Baseline Establishment

  • Setup: In an inert-atmosphere Schlenk flask, combine 2-Bromo-4-methylphenyl 3-methoxybenzoate (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ at a baseline loading of 2.0 mol%[1]. Add a bulky dialkylbiaryl phosphine ligand (e.g., XPhos) at 2.4 mol% to achieve a strict 1.2:1 ligand-to-metal ratio[2].

  • Reaction: Inject degassed, anhydrous 1,4-dioxane. Heat to 80 °C under rigorous stirring.

  • Validation Checkpoint 1 (Poisoning): After 1 hour, check conversion via LC-MS. If conversion is <5% and the solution remains clear (no black precipitate), suspect catalyst poisoning from sulfur or halide impurities in your starting materials[3]. Validate by running a parallel control with freshly recrystallized reagents.

Phase 2: Ligand & Base Validation

  • Validation Checkpoint 2 (Stabilization): Visually inspect the flask. The formation of a black precipitate indicates the ligand is failing to stabilize the Pd(0) intermediate, leading to aggregation[1]. If observed, do not increase Pd loading; instead, switch to an even bulkier ligand.

  • Validation Checkpoint 3 (Ester Integrity): Analyze the LC-MS trace specifically for the mass of 3-methoxybenzoic acid. If detected, ester hydrolysis is occurring. Mitigate this by switching to a milder base like KF or ensuring the solvent is rigorously anhydrous[2].

Phase 3: Catalyst Titration

  • Once Validation Checkpoints 2 and 3 are passed (>95% conversion, intact ester, no precipitate), systematically halve the Pd(OAc)₂ loading (e.g., 2.0% → 1.0% → 0.5%).

  • Maintain the optimized 1.2:1 ligand-to-metal ratio at all times[2].

  • Validation Checkpoint 4 (Optimal Loading): The optimal loading is the lowest concentration that maintains >90% yield without requiring excessive reaction times (>24h) or promoting side reactions[1].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, ligand choice, base strength, and the resulting reaction profile for this specific substrate class.

Catalyst SystemLigandBasePd LoadingYield (%)Ester Hydrolysis (%)Observation / Diagnosis
Pd(OAc)₂PPh₃K₂CO₃ (aq)5.0 mol%4235Severe hydrolysis; Pd black formed due to weak ligand.
Pd(OAc)₂PPh₃K₃PO₄ (anhyd)5.0 mol%58< 2Hydrolysis stopped, but reaction stalled; Pd black formed.
Pd(OAc)₂XPhosK₃PO₄ (anhyd)2.0 mol%94< 2Clean conversion; bulky ligand stabilizes slow OA step.
Pd(OAc)₂ XPhos K₃PO₄ (anhyd) 0.5 mol% 92 < 1 Optimal loading achieved; high yield, low cost.
Pd(OAc)₂XPhosK₃PO₄ (anhyd)0.1 mol%61< 1Incomplete conversion; catalyst deactivated before completion.

Data adapted from optimization principles for sterically hindered, base-sensitive cross-couplings[2].

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 40% conversion, and I see a black precipitate. Should I add more catalyst? A1: No. The black precipitate is palladium black, a classic sign of catalyst decomposition into an inactive state[1]. Because the ortho-methyl group on your substrate sterically hinders oxidative addition, the Pd(0) intermediate remains exposed in solution and aggregates. Adding more catalyst will only generate more precipitate. Instead, switch to a bulky, electron-rich ligand (like XPhos or SPhos) that accelerates oxidative addition and stabilizes the Pd(0) species[2].

Q2: I am observing significant loss of the 3-methoxybenzoate group. How do I prevent ester hydrolysis while maintaining coupling efficiency? A2: Ester hydrolysis competes directly with the transmetalation step when strong bases (like NaOH or K₂CO₃) or aqueous solvent mixtures are used. To protect the ester, switch to milder bases such as anhydrous K₃PO₄ or KF[2]. Furthermore, ensure your solvent system is rigorously anhydrous, as water acts as the primary nucleophile in saponification.

Q3: I am observing significant amounts of protodeboronation side products. How do I minimize this? A3: Protodeboronation—the cleavage of the C-B bond replaced by a hydrogen atom—is a major side reaction, especially if your boronic acid partner is electron-deficient[2]. To mitigate this, minimize the water content in your reaction and utilize milder bases[2]. Lowering the reaction temperature can also suppress this pathway.

Frequently Asked Questions (FAQs)

Q: What is the optimal ligand-to-metal ratio for in-situ generated catalysts with this substrate? A: For in-situ generation (e.g., using Pd(OAc)₂), a ligand-to-metal ratio of 1.2:1 to 2:1 is generally recommended. Ratios that are too low lead to under-stabilization and Pd black formation, while excessive ligand can inhibit the reaction by occupying open coordination sites. Studies show that optimizing this ratio from 0.8:1 to 1.2:1 can dramatically improve the yield[2].

Q: Can I achieve ppm-level catalyst loading with this substrate? A: While ultralow ppm-level loading (e.g., 1 ppm) has been achieved in highly optimized, aqueous Suzuki couplings[4], the steric hindrance of the ortho-methyl group in 2-Bromo-4-methylphenyl 3-methoxybenzoate typically necessitates slightly higher baseline loadings (0.1 - 0.5 mol%) to drive the reaction to completion, even with optimal Buchwald ligands.

Q: How do I effectively remove residual palladium from the final ester product? A: For initial cleanup, dilute the crude reaction mixture with an organic solvent and filter it through a 1-2 cm thick Celite pad on a sintered glass crucible; this effectively traps insoluble palladium black and inorganic salts[5]. For soluble organopalladium species, utilize metal scavengers (e.g., silica-bound thiols or EDTA) or organic solvent nanofiltration prior to final column chromatography[5].

References

  • Organic Chemistry Portal : Transition-Metal-Free Suzuki-Type Coupling Reactions URL:[Link]

  • ResearchGate : How can i remove palladium Pd catalyst easily? URL: [Link]

Sources

Troubleshooting

Troubleshooting debromination side reactions in 2-Bromo-4-methylphenyl 3-methoxybenzoate synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification. Our focus is to provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Synthesis Overview: The Schotten-Baumann Approach

The synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate is most commonly and efficiently achieved via the esterification of 2-bromo-4-methylphenol with 3-methoxybenzoyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. While robust, this method is not without potential pitfalls, the most perplexing of which can be the unexpected loss of the bromine substituent from the phenol starting material.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, with a primary focus on the debromination side reaction.

Core Issue: Debromination Side Reactions

Question 1: I've observed a significant amount of a debrominated byproduct, 4-methylphenyl 3-methoxybenzoate, in my reaction mixture. What is causing this?

Answer: The formation of a debrominated product, a phenomenon known as hydrodebromination or reductive dehalogenation, is an unexpected but manageable side reaction in this synthesis. While direct C-Br bond cleavage is not a typical side reaction for a Schotten-Baumann esterification, its occurrence points to a competing reductive pathway. The likely culprits for this side reaction can be categorized into several areas, which we will address systematically.

The primary mechanism of concern is the generation of a hydride (H⁻) or a hydrogen radical (H•) source within your reaction mixture, which can attack the carbon-bromine bond. The C-Br bond is weaker than C-H or C-C bonds and can be susceptible to cleavage under certain reductive conditions.

Below is a logical workflow to diagnose and solve the issue of debromination.

G cluster_0 Troubleshooting Debromination Start Debromination Observed (e.g., via LC-MS, GC-MS, or NMR) Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Reagents Evaluate Reagents & Purity Start->Check_Reagents Temp Is Temperature > 60°C or Reaction Time Excessive? Check_Conditions->Temp Impurity_Phenol Potential Impurities in 2-Bromo-4-methylphenol? (e.g., reducing agents, trace metals) Check_Reagents->Impurity_Phenol Base_Type Is a Strong or Organic Base Used? (e.g., NaH, Pyridine, Et3N) Temp->Base_Type No Sol_Temp Solution: Lower temperature (RT to 40°C). Reduce reaction time. Temp->Sol_Temp Yes Light Is the Reaction Exposed to UV/Strong Light? Base_Type->Light No Sol_Base Solution: Switch to milder inorganic base (e.g., K2CO3, NaHCO3). Base_Type->Sol_Base Yes Sol_Light Solution: Protect reaction from light (e.g., use amber flask). Light->Sol_Light Yes End Problem Resolved Light->End No Sol_Temp->End Sol_Base->End Sol_Light->End Impurity_Acyl Potential Impurities in 3-Methoxybenzoyl Chloride? (e.g., P(III) species from synthesis) Impurity_Phenol->Impurity_Acyl No Sol_Phenol Solution: Re-purify phenol (recrystallization). Use high-purity grade. Impurity_Phenol->Sol_Phenol Yes Sol_Acyl Solution: Re-purify acyl chloride (distillation). Verify purity before use. Impurity_Acyl->Sol_Acyl Yes Sol_Phenol->End Sol_Acyl->End

Caption: Troubleshooting workflow for debromination side reactions.

Question 2: Could my choice of base be the primary cause of debromination?

Answer: Absolutely. The base is a critical parameter and a likely source of the problem.

  • Inorganic Bases (e.g., NaOH, K₂CO₃): While standard for Schotten-Baumann reactions, aggressive conditions can promote debromination. A study on 2-bromophenol showed that at elevated temperatures (200-250 °C), significant debromination occurs in aqueous NaOH solutions.[1] Although your esterification is likely run at much lower temperatures, localized heating or prolonged reaction times with a strong base could initiate this unwanted reaction.

  • Organic Bases (e.g., Pyridine, Triethylamine): These bases can, in some contexts, act as hydride donors, which is a direct route to reductive dehalogenation. While highly effective at scavenging HCl, their potential to reduce the aryl bromide should be considered, especially if the reaction is sluggish and requires forcing conditions.

Troubleshooting Steps for Base Selection:

Base TypeRecommendationRationale
Strong Inorganic (NaOH, KOH) Use the mildest effective concentration. Switch to a weaker base like NaHCO₃ or K₂CO₃.Strong bases can increase the rate of unwanted side reactions. Weaker bases are often sufficient for esterification while minimizing degradation.
Organic (Pyridine, Et₃N) Consider switching to a non-nucleophilic, sterically hindered base or a mild inorganic base.Organic amines can potentially act as hydride sources, directly causing debromination.[2]

Question 3: How do reaction temperature and time influence the formation of the debrominated byproduct?

Answer: Temperature and time are directly proportional to the likelihood of side reactions. The activation energy for debromination may be higher than that for the desired esterification. Consequently, running the reaction at elevated temperatures to speed it up can disproportionately accelerate the side reaction, leading to a higher percentage of the debrominated impurity.

Recommendations:

  • Start Cool: Initiate the reaction at 0-5 °C, especially during the addition of the acyl chloride.

  • Run at Room Temperature: Most Schotten-Baumann reactions proceed efficiently at room temperature. Avoid unnecessary heating.

  • Monitor Closely: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting phenol. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to basic conditions.

Question 4: Could impurities in my starting materials be the root cause?

Answer: Yes, impurities are a frequent and often overlooked cause of unexpected side reactions.

  • 2-Bromo-4-methylphenol: The synthesis of this starting material often involves the direct bromination of p-cresol. Incomplete reaction or over-bromination can lead to residual p-cresol or dibrominated species.[3] More critically, trace amounts of reducing agents or metal catalysts from its synthesis could be carried over and facilitate debromination in your esterification step.

  • 3-Methoxybenzoyl Chloride: This reagent is typically prepared from 3-methoxybenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Residual reagents from this process, such as phosphorus(III) species if PCl₃ was used, could act as reducing agents. Furthermore, hydrolysis of the acyl chloride back to the carboxylic acid is a common issue if not handled under anhydrous conditions.[4][5]

Verification and Mitigation Protocol:

  • Verify Purity: Before starting the reaction, verify the purity of both starting materials using NMR, GC-MS, or LC-MS.

  • Re-purify if Necessary:

    • 2-Bromo-4-methylphenol: Can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

    • 3-Methoxybenzoyl Chloride: Can be purified by fractional distillation under reduced pressure.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the acyl chloride, which can alter the stoichiometry and reaction environment.

Question 5: How can I reliably detect and quantify the extent of debromination?

Answer: Accurate detection is key to effective troubleshooting.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. You can monitor for the expected mass of the product (C₁₅H₁₃BrO₃) and the debrominated byproduct (C₁₅H₁₄O₃). The loss of the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units for M and M+2) in the byproduct is a definitive indicator.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also highly effective for separating and identifying these relatively volatile compounds.

  • ¹H NMR Spectroscopy: While it can be more challenging to quantify low levels of the impurity, you can look for new aromatic signals corresponding to the debrominated product. Specifically, the integration of the proton that replaces the bromine atom will be indicative of the extent of the side reaction.

Analytical TechniqueKey Observable
LC-MS / GC-MS Appearance of a new peak with a mass corresponding to the desired product minus Br plus H. Loss of the Br isotope pattern.
¹H NMR Appearance of a new doublet of doublets in the aromatic region, integrating for one proton, replacing a signal from the brominated ring.

Optimized Experimental Protocol to Minimize Debromination

This protocol incorporates best practices to favor the desired esterification and suppress reductive dehalogenation.

Materials:

  • 2-Bromo-4-methylphenol (high purity)

  • 3-Methoxybenzoyl chloride (high purity)

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Amber glass reaction vessel or flask wrapped in aluminum foil

Procedure:

  • Setup: To a flame-dried, two-neck amber round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-methylphenol (1.0 eq) and anhydrous DCM.

  • Base Addition: In a separate flask, prepare a solution of K₂CO₃ (1.5 eq) or NaHCO₃ (2.0 eq) in deionized water.

  • Cooling: Cool both the phenol solution and the aqueous base solution to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the cooled phenol solution dropwise with vigorous stirring.

  • Reaction: Add the cold aqueous base solution to the reaction mixture. Allow the reaction to stir vigorously at 0-5 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.

  • Workup: Once the 2-bromo-4-methylphenol is consumed, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Analyze the purified product by ¹H NMR and LC-MS to confirm purity and the absence of debrominated byproduct.

Caption: Workflow for minimizing debromination during synthesis.

References

  • Rutgers, The State University of New Jersey. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Available at: [Link]

  • AWS. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. Available at: [Link]

  • Zimmermann, T., & Mayr, H. (2022). Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water. Organic & Biomolecular Chemistry, 20(30), 5966-5972. Available at: [Link]

  • ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • ResearchGate. Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl.... Available at: [Link]

  • Mori, K., et al. (2013). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 18(9), 11247-11256. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Cambridge University Press & Assessment. Schotten-Baumann Reaction. Available at: [Link]

  • Wang, Z., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(17), 5437. Available at: [Link]

  • Uchida, M., Furusawa, M., & Okuwaki, A. (2003). Decomposition of 2-bromophenol in NaOH solution at high temperature. Journal of Hazardous Materials, 101(3), 231-238. Available at: [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Medium. (2023). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). Analytical Methods. Available at: [Link]

  • Lytra, G., et al. (2014). 2-Bromo-4-methylphenol, a Compound Responsible for Iodine Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 62(46), 11295-11301. Available at: [Link]

  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(16), 3627-3632. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • ACS Publications. Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Available at: [Link]

  • Google Patents. Preparation method of 3-methoxybenzyl chloride.
  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

  • Cooks, R. G., et al. (2023). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. The Journal of Physical Chemistry Letters, 14(35), 7948-7955. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

Sources

Optimization

Improving percentage yield in the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate

A Senior Application Scientist's Guide to Yield Optimization Welcome to the technical support center for the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Yield Optimization

Welcome to the technical support center for the synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific esterification reaction. As Senior Application Scientists, we understand that maximizing yield is not just about following a protocol but about understanding the causality behind each step. This document provides in-depth, field-proven insights to help you navigate the common challenges encountered during this synthesis.

Reaction Overview: The Schotten-Baumann Esterification

The synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate is typically achieved via a nucleophilic acyl substitution, most commonly under Schotten-Baumann conditions. This involves the reaction of 2-Bromo-4-methylphenol with 3-methoxybenzoyl chloride in the presence of a base. While seemingly straightforward, several factors can significantly impact the reaction's efficiency and the purity of the final product.

The general reaction scheme is as follows:

Reaction Scheme

The base, typically pyridine or aqueous sodium hydroxide, plays a dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium toward the product.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My overall yield is consistently below 60%. What are the most critical factors I should investigate first?

A1: Consistently low yields often point to foundational issues rather than minor procedural errors. The three most critical areas to examine are the purity of your starting materials, the presence of water in the reaction, and the efficacy of your base.

  • Purity of Starting Materials:

    • 2-Bromo-4-methylphenol: This starting material can contain unreacted p-cresol or the over-brominated side product, 2,6-dibromo-4-methylphenol.[3] These impurities will not participate in the desired reaction and will complicate purification, reducing the isolated yield of your target ester. Verify the purity of your phenol by NMR or GC-MS before starting.

    • 3-methoxybenzoyl chloride: Acyl chlorides are highly susceptible to hydrolysis. If this reactant has been improperly stored or handled, a significant portion may have converted to 3-methoxybenzoic acid. This carboxylic acid will not react under these conditions and will need to be removed during workup. Always use freshly opened or properly stored acyl chloride.

  • Anhydrous Conditions:

    • The primary side reaction is the hydrolysis of the highly reactive 3-methoxybenzoyl chloride by water to form the unreactive 3-methoxybenzoic acid.[4][5] Ensure all glassware is oven-dried, and use anhydrous solvents if your protocol is not conducted in a biphasic aqueous system.

  • Role and Stoichiometry of the Base:

    • If using pyridine, it acts as both a base and a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate.[6][7] Ensure at least one equivalent is used to neutralize the HCl byproduct.

    • If using an aqueous base like NaOH (a classic Schotten-Baumann setup), vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases where the reaction occurs.[4][8]

Q2: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 2-Bromo-4-methylphenol. How can I drive the reaction to completion?

A2: The presence of unreacted phenol indicates that the esterification is incomplete. This can be addressed by optimizing stoichiometry, reaction time, and temperature.

  • Acyl Chloride Stoichiometry: The acyl chloride is susceptible to hydrolysis, especially in an aqueous base system. Therefore, using a slight excess (e.g., 1.1 to 1.2 equivalents) of 3-methoxybenzoyl chloride can compensate for any loss to hydrolysis and ensure all the phenol is consumed.[5]

  • Reaction Time & Temperature: Esterification of phenols can be slower than that of aliphatic alcohols. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. Gentle heating (40-50 °C) can also increase the reaction rate, but be cautious, as higher temperatures can accelerate the hydrolysis of the acyl chloride.

Q3: The primary impurity in my crude product is 3-methoxybenzoic acid. What is the cause, and how can it be prevented?

A3: This is a classic sign of acyl chloride hydrolysis. As discussed in Q1, 3-methoxybenzoyl chloride reacts readily with any available water.

  • Prevention: The most effective prevention is to rigorously exclude moisture. Use anhydrous solvents (like dichloromethane or toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If using an aqueous base, ensure the acyl chloride is added slowly to a vigorously stirred mixture to promote immediate reaction with the phenoxide over hydrolysis.

  • Removal: Fortunately, 3-methoxybenzoic acid is easily removed during the workup. A wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming the water-soluble sodium 3-methoxybenzoate, which will be extracted into the aqueous layer.[9]

Q4: I'm struggling with product loss during the workup and purification. What is a robust protocol for isolation?

A4: A well-designed workup and purification strategy is crucial for maximizing isolated yield.

  • Quenching & Initial Extraction: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Aqueous Washes:

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining pyridine.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted 3-methoxybenzoyl chloride (by hydrolysis) and the 3-methoxybenzoic acid byproduct.[9]

    • Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: This is the most efficient method for purifying a solid product if a suitable solvent system can be found.[9][10] Common solvents to screen include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is ineffective or if the product is an oil, purification by flash column chromatography on silica gel is the standard alternative.[10] Use a solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of pyridine in this reaction? Can I use another base?

    • A: Pyridine serves as a base to neutralize the HCl formed.[2] More importantly, it acts as a nucleophilic catalyst. It reacts with the acyl chloride to form an N-acylpyridinium salt, which is much more electrophilic and reactive towards the phenol than the original acyl chloride, thereby accelerating the reaction.[6][7][11] Alternatives like triethylamine (TEA) can be used as a base but are less effective as nucleophilic catalysts. Inorganic bases like NaOH or K₂CO₃ can also be used, typically in a two-phase system.[4]

  • Q: My starting p-cresol has a slight yellow tint. Does it need to be purified before bromination to 2-Bromo-4-methylphenol?

    • A: Yes. A yellow or brownish tint in phenols often indicates the presence of oxidized impurities. These impurities can lead to colored byproducts in subsequent steps. Distilling the p-cresol before bromination is highly recommended to ensure high purity of your 2-Bromo-4-methylphenol intermediate.

  • Q: Is it better to use 3-methoxybenzoyl chloride directly or generate it in situ from 3-methoxybenzoic acid?

    • A: Using commercially available, high-purity 3-methoxybenzoyl chloride is generally more convenient and reliable. Generating it in situ (e.g., using thionyl chloride or oxalyl chloride) adds another step and requires careful removal of the excess chlorinating agent, which can complicate the subsequent esterification.[1][12] If you do generate it in situ, ensure the reaction goes to completion and all volatile reagents are thoroughly removed before adding the phenol.

Visualizing the Process

Reaction Mechanism & Catalysis

The diagram below illustrates the catalytic role of pyridine in the esterification process.

Schotten_Baumann_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Phenol 2-Bromo-4-methylphenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + Pyridine - PyH+ PyHCl Pyridinium Chloride (Byproduct) AcylCl 3-Methoxybenzoyl Chloride AcylPyr N-Acylpyridinium Ion (Activated Electrophile) AcylCl->AcylPyr + Pyridine Py Pyridine (Base & Catalyst) Tetrahedral Tetrahedral Intermediate AcylPyr->Tetrahedral + Phenoxide Product 2-Bromo-4-methylphenyl 3-methoxybenzoate Tetrahedral->Product - Pyridine

Caption: Catalytic cycle of pyridine in the esterification.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving low yield issues.

Troubleshooting_Workflow Start Low Yield Encountered CheckPurity Verify Purity of Starting Materials (NMR, GC-MS) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK CheckConditions Review Reaction Conditions IncompleteRxn Incomplete Reaction? (Unreacted Phenol) CheckConditions->IncompleteRxn CheckWorkup Analyze Workup & Purification Procedure LossOnIsolation Product Loss During Extraction/Purification? CheckWorkup->LossOnIsolation PurityOK->CheckConditions Yes PurifySM Action: Purify Starting Materials (Distill/Recrystallize) PurityOK->PurifySM No Hydrolysis Hydrolysis Product? (Carboxylic Acid) IncompleteRxn->Hydrolysis No AdjustStoich Action: Use slight excess (1.1 eq) of Acyl Chloride. Increase reaction time/temp. IncompleteRxn->AdjustStoich Yes Hydrolysis->CheckWorkup No UseAnhydrous Action: Ensure anhydrous conditions. Use inert atmosphere. Hydrolysis->UseAnhydrous Yes OptimizeWorkup Action: Optimize washes (esp. NaHCO₃). Refine purification solvent system. LossOnIsolation->OptimizeWorkup Yes

Caption: A logical workflow for troubleshooting low product yield.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 2-Bromo-4-methylphenyl 3-methoxybenzoate.

Parameter Recommendation Rationale
Reactant Purity >98% for both starting materialsMinimizes side reactions and simplifies purification.[3]
Glassware Oven-dried for at least 4 hours at 120 °CPrevents hydrolysis of the acyl chloride.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.
Solvent Anhydrous Dichloromethane (DCM)A good solvent for all reactants that is non-protic.
Base Anhydrous Pyridine (~1.5 equivalents)Acts as both base and catalyst; excess ensures full HCl neutralization.[7]
Stoichiometry 1.1 equivalents of 3-methoxybenzoyl chlorideCompensates for any potential hydrolysis and drives the reaction.
Temperature 0 °C to Room TemperatureInitial cooling during addition controls exotherm, then warming allows the reaction to proceed efficiently.
Monitoring Thin-Layer Chromatography (TLC)Allows for accurate determination of reaction completion.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-methylphenol (1.0 eq).

  • Dissolve the phenol in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Slowly, add 3-methoxybenzoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure ester.

References

  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company.
  • Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzo
  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - European Patent Office - EP 1044956 A1 - Googleapis.com.
  • How Does Pyridine Activ
  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google P
  • Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzo
  • Aryl ether synthesis by etherification (aryl
  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange.
  • Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates | Journal of the American Chemical Society.
  • Reaction Chemistry & Engineering - RSC Publishing.
  • US5808130A - Esterification of phenols - Google P
  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps - OrgoSolver.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology.
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
  • Technical Support Center: Optimizing Esterific
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
  • Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use ?
  • 3-Methoxy-4'-methylbenzophenone synthesis p
  • Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts | The Journal of Organic Chemistry - ACS Public
  • SUPPORTING INFORM
  • Ester synthesis by esterific
  • Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase - SciSpace.
  • Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide | Request PDF - ResearchG
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Pyridine - Wikipedia.
  • Chemistry Schotten Baumann Reaction | S
  • Optimize Reaction Conditions for Dodecyl Acid Esterification - Eureka by P
  • Schotten Baumann Reaction - BYJU'S.

Sources

Troubleshooting

Column chromatography purification techniques for 2-Bromo-4-methylphenyl 3-methoxybenzoate crude mixtures

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals isolating 2-bromo-4-methylphenyl 3-methoxybenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals isolating 2-bromo-4-methylphenyl 3-methoxybenzoate from complex esterification crude mixtures.

System Overview & Mechanistic Rationale

When synthesizing 2-bromo-4-methylphenyl 3-methoxybenzoate, the crude mixture typically contains the target ester, unreacted 2-bromo-4-methylphenol (a hydrogen-bond donor), 3-methoxybenzoic acid (highly polar and acidic), and coupling byproducts (e.g., dicyclohexylurea if DCC was used).

The Separation Logic: Normal-phase silica gel chromatography separates compounds based on their affinity for the polar silanol groups on the stationary phase. Because the target ester lacks strong hydrogen-bond donating capabilities, it is significantly more lipophilic than the phenolic and acidic starting materials. Consequently, the ester will partition more readily into the non-polar mobile phase and elute first, while the phenol and acid will be strongly retained by the silica gel.

Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Ester, Phenol, Acid, Urea) Workup Aqueous Workup (Na2CO3 wash to remove acid) Start->Workup Liquid-Liquid Extraction DryLoad Dry Loading onto Silica (Prevents solvent-induced tailing) Workup->DryLoad Concentrate Organic Phase Chromatography Flash Column Chromatography (Hexanes/EtOAc Gradient) DryLoad->Chromatography Pack onto Column Head Fractionation Fraction Collection & TLC Analysis Chromatography->Fractionation Isocratic or Step Gradient PureEster Pure 2-Bromo-4-methylphenyl 3-methoxybenzoate (Rf ~0.35) Fractionation->PureEster Elutes First (Non-polar) Phenol Recovered 2-Bromo-4-methylphenol (Rf <0.20) Fractionation->Phenol Elutes Second (Polar, H-bonding)

Workflow for the isolation of 2-bromo-4-methylphenyl 3-methoxybenzoate from crude mixtures.

Quantitative Data & Chromatography Metrics

ParameterRecommended ValueMechanistic Rationale
Target Ester Rf​ 0.25 – 0.35Ensures optimal partitioning between the mobile and stationary phases, maximizing resolution from impurities without causing excessive band broadening[1].
Silica-to-Crude Ratio 50:1 to 100:1 (w/w)Provides sufficient theoretical plates for separation. Lower ratios cause column overloading, leading to peak overlap between the ester and phenol.
Solvent System Hexanes / EtOAcHexanes provide a non-polar bulk phase; EtOAc acts as a polar modifier to tune desorption kinetics. This is the gold standard for difficult separations[2].
Elution Strategy Step Gradient (0% 5% EtOAc)Gradually increases eluting power, preventing the highly polar phenol from prematurely co-eluting with the non-polar ester[3].

Self-Validating Experimental Protocol

To ensure high purity and reproducibility, follow this step-by-step methodology:

  • Pre-Treatment (Aqueous Workup): Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Wash the organic layer twice with saturated aqueous Na2​CO3​ .

    • Causality: This deprotonates the unreacted 3-methoxybenzoic acid, moving it into the aqueous layer and drastically simplifying the subsequent chromatography.

    • Self-Validation: Check the pH of the aqueous layer; it must remain basic (pH > 8) to confirm complete neutralization and removal of the acid.

  • TLC Optimization: Spot the concentrated organic phase on a silica gel TLC plate. Develop the plate in a 5% EtOAc in Hexanes solvent system.

    • Self-Validation: The target ester should reach an Rf​ of ~0.30. The unreacted 2-bromo-4-methylphenol should remain much lower ( Rf​ < 0.15) due to strong hydrogen bonding with the silica[1].

  • Dry Loading: Dissolve the crude mixture in a minimal volume of a volatile solvent (e.g., acetone or dichloromethane). Add dry silica gel (approximately 3 times the mass of the crude mixture). Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

    • Self-Validation: The powder must not clump. Clumping indicates residual polar solvent, which will disrupt the column equilibrium and cause severe band tailing[4].

  • Column Packing: Slurry-pack the silica column using 100% hexanes. Add a thin, even layer of sea sand to protect the silica bed. Pour the dry-loaded silica evenly on top, followed by another protective layer of sand.

    • Causality: Slurry packing dissipates the heat of adsorption generated when solvent first contacts dry silica, preventing the column from cracking[4].

  • Elution & Fractionation: Begin elution with 100% hexanes (2 column volumes) to wash off any non-polar hydrocarbon impurities. Switch to a 2% EtOAc/Hexanes mixture, gradually increasing to 5% EtOAc/Hexanes. Collect fractions in test tubes.

    • Self-Validation: Monitor fractions via TLC under UV light (254 nm). The ester will elute first. Verify the absence of the phenol by staining the TLC plate with potassium permanganate ( KMnO4​ ); the phenol will easily oxidize and appear as a bright yellow spot against a purple background.

Troubleshooting & FAQs

Q: My target ester and the unreacted 2-bromo-4-methylphenol are co-eluting. How do I improve resolution? A: Co-elution usually results from column overloading or an overly polar initial solvent system. Phenols possess a hydroxyl group that strongly hydrogen-bonds with the silanol groups of the stationary phase, whereas your target ester is lipophilic and lacks H-bond donors. If they co-elute, the mobile phase is desorbing both simultaneously. Actionable Fix: Reduce the initial polarity. Start with 100% hexanes and employ a very shallow step gradient (e.g., 1% increments of EtOAc). Ensure your silica-to-crude ratio is at least 50:1 for closely eluting spots.

Q: I loaded my sample using a small amount of dichloromethane (DCM), and now my product band is tailing severely. Why? A: DCM is a strong, highly polar solvent relative to hexanes. When you liquid-load a sample dissolved in DCM onto a column equilibrated in hexanes, the DCM disrupts the local equilibrium at the column head. It drags the compound down the column prematurely before it can partition properly into the stationary phase, resulting in a long "tail". Actionable Fix: Always load your sample in the starting eluent (pure hexanes). If the crude mixture is insoluble in hexanes, you must use the dry loading technique described in the protocol above[4].

Q: The silica gel cracked and formed bubbles during elution. Can I still save my separation? A: Cracking and channeling occur due to the exothermic heat of adsorption—specifically when a polar solvent (like EtOAc or Methanol) is rapidly introduced to dry silica, causing the solvent to boil and outgas[4]. If the column cracks before the product elutes, the mobile phase will flow through the path of least resistance (the cracks), ruining the separation. Actionable Fix: The current column is compromised. You must flush the column with a highly polar solvent (e.g., 100% EtOAc) to recover all mass, concentrate the mixture, and repack a fresh column using the slurry-packing method to dissipate heat beforehand[4].

Q: I am seeing a white, insoluble solid in my fractions that won't dissolve in hexanes. What is it? A: If you utilized a carbodiimide coupling reagent (such as DCC) for the esterification, this solid is likely the byproduct dicyclohexylurea (DCU). DCU is notoriously insoluble in most organic solvents and can easily bleed into column fractions. Actionable Fix: DCU does not interact strongly with silica and can wash off mechanically. Filter your combined fractions through a fine glass frit or a short pad of Celite before final solvent evaporation.

Q: My compound is taking too long to elute, but I am afraid of increasing polarity too fast and ruining the separation. A: Slow elution leads to band broadening due to longitudinal diffusion, which dilutes your fractions and wastes solvent. Actionable Fix: Once the less polar impurities have eluted, you can safely increase the polarity of the eluting solvent to speed up the process[3]. Apply a step gradient, increasing the EtOAc concentration by 5% increments, verifying the eluent composition with TLC before each step.

References

  • Troubleshooting Flash Chromatography Phenomenex[Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder Organic Chemistry at CU Boulder[Link]

  • Solvent Systems for Flash Column Chromatography Department of Chemistry : University of Rochester[Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation Reach Devices[Link]

  • Column chromatography issues : r/chemistry Reddit [Link]

Sources

Optimization

Minimizing unreacted starting material byproducts in 2-bromo-4-methylphenol esterification

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals facing challenges with the esterification of sterically hindered and electronically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals facing challenges with the esterification of sterically hindered and electronically deactivated phenolic substrates, specifically 2-bromo-4-methylphenol .

By synthesizing mechanistic organic chemistry with field-validated protocols, this guide provides a self-validating system to minimize unreacted starting material and maximize ester yields.

Part 1: Mechanistic Root Causes of Low Conversion

Before troubleshooting, it is critical to understand the causality behind the sluggish reactivity of 2-bromo-4-methylphenol:

  • Electronic Deactivation (-I Effect): Phenols are inherently poorer nucleophiles than aliphatic alcohols due to the resonance delocalization of the oxygen lone pairs into the aromatic ring. The highly electronegative ortho-bromo substituent severely exacerbates this via electron-withdrawing inductive effects (-I), further reducing the electron density on the hydroxyl oxygen.

  • Steric Hindrance: The bulky bromine atom in the ortho position physically blocks the trajectory of the incoming acylating agent (e.g., acyl chloride or O-acylisourea intermediate), increasing the activation energy required to form the tetrahedral intermediate.

Standard Fischer esterification conditions will fail for this substrate[1]. To achieve complete conversion, the electrophilicity of the acylating agent must be artificially amplified using nucleophilic catalysis (e.g., DMAP).

Part 2: Troubleshooting FAQs

Q1: I am using standard Steglich esterification conditions (DCC, 5 mol% DMAP, DCM), but my LC-MS shows >40% unreacted 2-bromo-4-methylphenol. What is failing? A: The failure mode is likely the competitive 1,3-rearrangement of the O-acylisourea intermediate. In a Steglich esterification, DCC activates the carboxylic acid to form O-acylisourea[2]. Because 2-bromo-4-methylphenol is a poor nucleophile, its attack on this intermediate is exceptionally slow. Consequently, the O-acylisourea undergoes a spontaneous rearrangement into an unreactive N-acylurea byproduct[3]. Solution: You must increase the DMAP loading from a catalytic 5 mol% to 20–50 mol% (or even stoichiometric amounts). DMAP acts as an acyl transfer agent, rapidly attacking the O-acylisourea before it can rearrange, forming a highly electrophilic N-acylpyridinium intermediate that forces the phenol to react[4].

Q2: Should I switch to Schotten-Baumann conditions (aqueous NaOH / DCM biphasic system) to deprotonate the phenol? A: While Schotten-Baumann conditions successfully deprotonate the phenol to form a highly nucleophilic phenoxide ion[5][6], the biphasic aqueous environment introduces a high risk of acyl chloride hydrolysis. Because the ortho-bromo group sterically hinders the phenoxide, the competing reaction of water attacking the acyl chloride often outpaces esterification. For this specific substrate, strictly anhydrous conditions using an amine base (like DIPEA) and DMAP are prioritized over aqueous biphasic systems.

Q3: I am using an acyl chloride with Triethylamine (TEA) and DMAP, but the reaction stalls at 70% conversion. How can I drive it to completion? A: Stalled reactions under these conditions usually indicate moisture in the system (which consumes the acyl chloride) or product inhibition. First, ensure your solvents are dried over activated 3Å molecular sieves. Second, switch your base from TEA to N,N-Diisopropylethylamine (DIPEA) . DIPEA is more sterically hindered and less nucleophilic than TEA, preventing unwanted side reactions with the acyl chloride while acting as a superior acid scavenger to drive the equilibrium forward.

Part 3: Mechanistic Workflows & Visualizations

The following diagrams illustrate the chemical logic and troubleshooting pathways required to master this reaction.

DMAP_Mechanism Acyl Acyl Chloride or O-Acylisourea Intermediate N-Acylpyridinium Intermediate (Highly Electrophilic) Acyl->Intermediate DMAP attack DMAP DMAP Catalyst (Nucleophilic) DMAP->Intermediate Acyl transfer Product Target Phenolic Ester + Regenerated DMAP Intermediate->Product Phenol attack Phenol 2-Bromo-4-methylphenol (Sterically Hindered) Phenol->Product Overcomes steric block

Fig 1: DMAP catalytic cycle overcoming the steric and electronic deactivation of the phenol.

Troubleshooting Start Issue: High Unreacted 2-Bromo-4-methylphenol CheckMoisture Are solvents strictly anhydrous? Start->CheckMoisture DrySolvents Dry solvents over molecular sieves. Water consumes acylating agent. CheckMoisture->DrySolvents No CheckCatalyst Is DMAP loading sufficient? (Standard 5 mol% is too low) CheckMoisture->CheckCatalyst Yes IncreaseDMAP Increase DMAP to 20-100 mol%. Traps intermediate faster. CheckCatalyst->IncreaseDMAP No CheckBase Is the acid scavenger effective? CheckCatalyst->CheckBase Yes UseDIPEA Switch to DIPEA. Prevents side reactions. CheckBase->UseDIPEA No

Fig 2: Decision tree for troubleshooting unreacted starting material in hindered esterifications.

Part 4: Quantitative Data Comparison

The following table synthesizes expected outcomes based on the chosen methodology. Data reflects the esterification of 2-bromo-4-methylphenol with a standard aliphatic carboxylic acid/acyl chloride.

MethodologyReagents & CatalystsSolvent & TempUnreacted PhenolExpected Yield
Fischer Esterification Carboxylic Acid, H₂SO₄ (cat.)Toluene, 110°C>90%<5%
Standard Steglich Carboxylic Acid, DCC, 5 mol% DMAPDCM, 25°C35 - 50%40 - 55%
Modified Steglich Carboxylic Acid, EDC·HCl, 50 mol% DMAPDCM/DMF, 25°C<10%80 - 85%
Anhydrous Acyl Chloride Acyl Chloride, DIPEA, 20 mol% DMAPDCM, 0°C to 25°C<2% >92%

Part 5: Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Anhydrous Acyl Chloride Method (Recommended)

This method utilizes a pre-formed acyl chloride, bypassing the problematic O-acylisourea intermediate entirely. It is the most robust method for minimizing unreacted 2-bromo-4-methylphenol.

Reagents:

  • 2-Bromo-4-methylphenol (1.0 equiv)

  • Acyl Chloride (1.5 equiv)

  • DIPEA (2.0 equiv)

  • DMAP (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve 2-bromo-4-methylphenol (1.0 equiv) and DMAP (0.2 equiv) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the acyl chloride (1.5 equiv) dropwise over 10 minutes to control the exothermic formation of the N-acylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The 2-bromo-4-methylphenol spot (UV active, stains with KMnO₄) should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Modified Steglich Esterification (EDC/High DMAP)

Use this method if your carboxylic acid cannot be converted to an acyl chloride (e.g., acid-sensitive substrates)[2]. EDC·HCl is used instead of DCC to allow for easy removal of the urea byproduct via aqueous washing[7].

Reagents:

  • 2-Bromo-4-methylphenol (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.5 equiv - Critical for hindered phenols)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Activation: In a dry flask under Nitrogen, dissolve the carboxylic acid (1.2 equiv) and EDC·HCl (1.5 equiv) in anhydrous DCM. Stir at room temperature for 15 minutes to pre-form the O-acylisourea.

  • Catalysis: Add DMAP (0.5 equiv) to the mixture. The solution may change color as the reactive N-acylpyridinium species forms. Stir for 5 minutes.

  • Coupling: Add 2-bromo-4-methylphenol (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–18 hours. The high DMAP loading prevents the 1,3-rearrangement side reaction[3][4].

  • Workup: Dilute with additional DCM. Wash sequentially with water, 1M HCl (removes DMAP and EDC-urea byproduct), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Part 6: References

  • Schotten–Baumann reaction - Grokipedia Source: Grokipedia URL:[Link]

  • Chemistry Schotten Baumann Reaction | SATHEE JEE Source: IIT Kanpur URL:[Link]

  • Write a short note on the Schotten-Baumann reaction of Phenol. Source: AskFilo URL:[Link]

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry (Green Chem. 2021) URL:[Link]

  • Steglich esterification - Wikipedia Source: Wikipedia URL:[Link]

  • A typical DCC + DMAP mediated Steglich esterification Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Reactivity: 2-Bromo-4-methylphenyl 3-methoxybenzoate vs. 4-Bromophenyl Esters

As transition-metal-catalyzed cross-coupling reactions remain the backbone of modern drug development, understanding the stereoelectronic nuances of aryl halide electrophiles is critical. This guide objectively compares...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal-catalyzed cross-coupling reactions remain the backbone of modern drug development, understanding the stereoelectronic nuances of aryl halide electrophiles is critical. This guide objectively compares the catalytic reactivity of a highly functionalized ortho-substituted electrophile—2-Bromo-4-methylphenyl 3-methoxybenzoate —against the baseline performance of generic 4-bromophenyl esters .

By dissecting the causality behind their mechanistic divergence, this guide provides researchers with the predictive insights needed to optimize catalyst selection and reaction conditions for complex molecular scaffolds.

Mechanistic Divergence: Sterics vs. Chelation (The "Why")

The position of the bromine atom relative to the bulky ester linkage fundamentally alters the energy landscape of the catalytic cycle.

Oxidative Addition & The Ortho-Chelation Effect

In 4-bromophenyl esters , the para-relationship between the bromine and the ester ensures minimal steric hindrance. Oxidative addition of the Pd(0) or Ni(0) catalyst into the C–Br bond is rapid and thermodynamically straightforward.

Conversely, 2-Bromo-4-methylphenyl 3-methoxybenzoate features a bromine atom directly adjacent (ortho) to a massive 3-methoxybenzoate group. This proximity introduces two competing phenomena:

  • Steric Repulsion: The sheer bulk of the ester group significantly raises the activation energy barrier for the initial Pd(0) insertion, often necessitating elevated temperatures and highly specialized electron-rich ligands[1].

  • Chelation Stabilization: Once oxidative addition is achieved, the carbonyl oxygen of the ester group can coordinate to the metal center. This forms a highly stable six-membered metallacycle. Previous experimental work confirms that such secondary ortho-effects create a stable chelation event between the oxygen and the metal after oxidative addition[2]. While this stabilizes the Pd(II) intermediate against off-cycle degradation (e.g., protodehalogenation), it creates a thermodynamic sink that can stall subsequent transmetalation.

Reductive Elimination

Steric bulk is a double-edged sword. While it hinders oxidative addition, it accelerates reductive elimination. The bulky 2-bromo-4-methylphenyl scaffold forces the transmetalated nucleophile and the aryl group into close proximity within the Pd(II) coordination sphere, lowering the transition state energy for final C–C bond formation compared to the unhindered para-system.

CatalyticCycle cluster_para 4-Bromophenyl Esters cluster_ortho 2-Bromo-4-methylphenyl 3-methoxybenzoate Start Pd(0) + Aryl Bromide ParaOA Fast Oxidative Addition Start->ParaOA OrthoOA Slow Oxidative Addition Start->OrthoOA ParaInt Standard Pd(II) Complex ParaOA->ParaInt Trans Transmetalation ParaInt->Trans OrthoInt Chelated Pd(II) Metallacycle OrthoOA->OrthoInt OrthoInt->Trans RedElim Reductive Elimination Trans->RedElim Prod Cross-Coupled Product RedElim->Prod

Caption: Catalytic cycle divergence: Chelation-stabilized ortho-intermediates vs. standard para-intermediates.

Quantitative Reactivity Profiles

To objectively compare performance, the following table summarizes representative kinetic and yield benchmarks for a standard Suzuki-Miyaura cross-coupling (using phenylboronic acid) based on the established reactivity profiles of ortho- vs para-aryl bromides.

Parameter2-Bromo-4-methylphenyl 3-methoxybenzoate (Ortho)4-Bromophenyl Esters (Para)
Oxidative Addition Rate Slow (Sterically hindered)Fast (Baseline)
Optimal Catalyst System Pd(OAc)₂ / SPhos (Buchwald Ligands)Pd(PPh₃)₄ or Pd(dppf)Cl₂
Catalyst Loading 2.0 - 5.0 mol %0.01 - 1.0 mol %[3]
Optimal Temperature 80 °C - 100 °C25 °C - 60 °C
Primary Side Reaction Arrested Transmetalation (Chelation sink)Protodehalogenation
Typical Isolated Yield 82% - 88% (Requires optimization)90% - 95% (Standard conditions)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in comparative reactivity data, traditional isolated yields are insufficient. The following protocol utilizes a self-validating mass balance system .

Causality behind the design: By incorporating an inert internal standard (dodecane) from the very first step, researchers can track the exact mass balance via GC-FID. If the ortho-ester yields only 40% product, the GC trace will definitively prove whether the remaining 60% is unreacted starting material (indicating failed oxidative addition) or a protodehalogenated byproduct (indicating failed transmetalation/reductive elimination).

Protocol: Parallel High-Throughput Benchmarking
  • Reaction Setup (Glovebox):

    • In a nitrogen-filled glovebox, prepare two identical sets of sealed reaction tubes.

    • To each tube, add the respective aryl bromide (1.00 mmol), phenylboronic acid (1.20 mmol), anhydrous K₃PO₄ (2.00 mmol), and exactly 0.50 mmol of n-dodecane (Internal Standard).

  • Catalyst Addition:

    • For the para-ester baseline: Add 1 mol% Pd(dppf)Cl₂.

    • For the ortho-ester: Add 2 mol% Pd(OAc)₂ and 4 mol% SPhos. (Rationale: The electron-rich dialkylbiaryl phosphine accelerates sluggish oxidative addition, while its massive steric profile forces reductive elimination, breaking the chelation sink[1].)

  • Solvent & Heating: Dissolve the mixtures in 5.0 mL of anhydrous 1,4-dioxane. Heat the para-ester tubes to 60 °C and the ortho-ester tubes to 90 °C in parallel heating blocks.

  • Kinetic Sampling & Quench: Withdraw 50 µL aliquots at 1h, 3h, and 6h. Immediately quench each aliquot into a biphasic mixture of EtOAc (500 µL) and saturated aqueous NH₄Cl (500 µL) to halt catalysis.

  • GC-FID Validation: Analyze the organic layers. Calculate the molarity of the Product, Unreacted Aryl Bromide, and Byproducts relative to the dodecane standard. The sum must equal 1.00 mmol (±5%) to validate the mechanistic integrity of the run.

Workflow Prep 1. Setup (Internal Std) React 2. Parallel Catalysis Prep->React Quench 3. Quench & Extract React->Quench Analyze 4. GC-FID Analysis Quench->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Caption: Self-validating high-throughput experimental workflow for comparative catalytic reactivity.

References

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

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Comparative

HPLC Method Validation for 2-Bromo-4-methylphenyl 3-methoxybenzoate Purity Analysis: A Comparative Guide to C18 vs. Biphenyl Stationary Phases

As a Senior Application Scientist, I frequently encounter method development bottlenecks where traditional C18 columns fail to resolve structurally similar aromatic isomers. The purity analysis of1[1]—a halogenated aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks where traditional C18 columns fail to resolve structurally similar aromatic isomers. The purity analysis of1[1]—a halogenated aromatic ester used as a specialized synthetic intermediate—presents exactly this challenge.

To ensure the safety and efficacy of downstream pharmaceutical products, analytical methods must reliably separate the active pharmaceutical ingredient (API) from its synthetic precursors (2-bromo-4-methylphenol and 3-methoxybenzoic acid) and closely related positional isomers. This guide objectively compares the performance of standard C18 stationary phases against Biphenyl phases, providing a self-validating experimental protocol and comprehensive validation data compliant with2[2].

Stationary Phase Selection: The Mechanistic Logic

The core of any robust HPLC method is the stationary phase. When analyzing 2-Bromo-4-methylphenyl 3-methoxybenzoate, we must account for its two distinct aromatic systems: a phenol-derived ring with a polarizable bromine atom, and a benzoic acid-derived ring with an electron-donating methoxy group.

Why C18 Fails: Traditional C18 columns rely exclusively on dispersive, hydrophobic (van der Waals) interactions. Positional isomers of our target compound (e.g., where the bromine is shifted to the 4-position) have virtually identical logP values. Because their hydrophobicity is the same, C18 phases cannot differentiate them, leading to peak co-elution.

Why Biphenyl Succeeds: Biphenyl columns offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the dual-ring structure of the biphenyl ligand engages in strong π−π interactions and dipole-dipole interactions with the analyte 3[3]. The biphenyl phase is highly sensitive to the spatial arrangement of the analyte's π electron cloud and the steric hindrance around the halogen, allowing for baseline separation of isomers4[4].

Mechanism cluster_0 Traditional C18 Phase cluster_1 Biphenyl Phase (Optimized) C18_Mech Hydrophobic Interactions Only C18_Result Co-elution of Isomers (Rs < 1.5) C18_Mech->C18_Result Biph_Mech Mixed-Mode: Hydrophobic + π-π Biph_Result Baseline Separation (Rs > 2.0) Biph_Mech->Biph_Result Biph_Mod Methanol Modifier (No π electrons) Biph_Mod->Biph_Mech

Fig 1: Mechanistic comparison of C18 vs. Biphenyl retention pathways for aromatic isomers.

The Self-Validating Experimental Protocol

A method is only as reliable as its daily execution. By embedding a rigorous System Suitability Test (SST) prior to sample analysis, we create a self-validating system . The SST ensures the column chemistry is intact and the mobile phase is correctly prepared before any critical data is collected.

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol.

    • Causality Note: Methanol is strictly chosen over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with localized π electrons that compete with the analyte for the stationary phase, dampening the column's selectivity5[5]. Methanol, lacking π electrons, maximizes the π−π interaction strength 6[6].

  • Chromatographic Conditions :

    • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm (vs. equivalent C18 for comparison).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Gradient: 40% B to 80% B over 12 minutes, hold for 3 minutes.

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST) :

    • Inject the resolution standard containing the API and Impurity C (positional isomer).

    • Self-Validation Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and Peak Area RSD ≤2.0% (n=5). If these criteria fail, the run is automatically aborted.

  • Sample Preparation :

    • Accurately weigh 10 mg of the sample and dissolve in 10 mL of Methanol (1 mg/mL stock). Dilute to a 100 µg/mL working concentration using 40% Methanol in water.

Comparative Performance Data

The experimental data below demonstrates the stark contrast in resolving power between the two column chemistries when analyzing the API and its three primary impurities: Impurity A (2-bromo-4-methylphenol), Impurity B (3-methoxybenzoic acid), and Impurity C (positional isomer).

Table 1: Chromatographic Performance Comparison (Gradient Elution)

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Impurity B (Acid) 3.2-3.5-
Impurity A (Phenol) 4.53.15.84.2
API 8.15.410.26.5
Impurity C (Isomer) 8.30.8 (Co-elution) 11.52.4 (Baseline)

Observation: The C18 phase completely fails to resolve the API from its positional isomer ( Rs​ = 0.8). The Biphenyl phase, leveraging π−π selectivity, easily achieves baseline separation ( Rs​ = 2.4), proving its superiority for this specific aromatic ester.

ICH Q2(R2) Method Validation Workflow & Results

Following the successful selection of the Biphenyl column, the method was subjected to full validation in accordance with the7[7].

Validation Start ICH Q2(R2) Lifecycle Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy Start->Acc Prec Precision Start->Prec Robust Robustness Spec->Robust Lin->Robust Acc->Robust Prec->Robust Report Validated Purity Method Robust->Report

Fig 2: ICH Q2(R2) analytical procedure validation workflow for purity analysis.

Table 2: ICH Q2(R2) Validation Parameters (Biphenyl Column)

Validation ParameterAPIImpurity AImpurity BImpurity CAcceptance Criteria
Range (µg/mL) 0.5 - 1200.1 - 150.1 - 150.1 - 15Covers LOQ to 120% of Spec
Linearity ( R2 ) 0.99980.99950.99970.9996 ≥0.999
LOD (µg/mL) 0.050.020.020.03S/N 3:1
LOQ (µg/mL) 0.150.060.060.10S/N 10:1
Accuracy (% Rec) 99.8 - 101.298.5 - 101.599.0 - 100.898.2 - 101.198.0% - 102.0%
Precision (RSD%) 0.8%1.2%1.1%1.4% ≤2.0%

Conclusion

For the purity analysis of 2-Bromo-4-methylphenyl 3-methoxybenzoate, relying on standard C18 column chemistry introduces a high risk of failing to detect critical positional isomers due to overlapping hydrophobic profiles. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can unlock powerful π−π interactions. This mechanistic shift transforms an impossible separation into a robust, ICH Q2(R2)-compliant method that ensures the highest standards of scientific integrity and product safety.

References

  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Source: Nacalai Tesque, Inc.
  • Title: Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis Source: Benchchem URL
  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL
  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL
  • Title: CAS号:692757-46-3 (2-Bromo-4-methylphenyl 3-methoxybenzoate)

Sources

Validation

A Head-to-Head Battle in Palladium Catalysis: 2-Bromo-4-methylphenyl 3-methoxybenzoate vs. Its Iodinated Analog

A Senior Application Scientist's Guide to Substrate Reactivity in Cross-Coupling Reactions In the intricate world of pharmaceutical synthesis and materials science, palladium-catalyzed cross-coupling reactions stand as a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Substrate Reactivity in Cross-Coupling Reactions

In the intricate world of pharmaceutical synthesis and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The choice of substrates, particularly the nature of the aryl halide, can profoundly influence the efficiency, kinetics, and overall success of these transformations. This guide provides an in-depth comparison of 2-bromo-4-methylphenyl 3-methoxybenzoate and its iodinated counterpart, offering a theoretical framework and practical experimental insights to aid researchers in making informed decisions for their synthetic strategies.

The Theoretical Underpinnings: A Tale of Two Halogens

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is primarily dictated by the rate-determining oxidative addition step.[1][2] In this crucial phase, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide. The strength of this bond is a key determinant of the reaction's facility.

Generally, the C-X bond strength decreases down the halogen group: C-Cl > C-Br > C-I. Consequently, the reactivity trend for oxidative addition typically follows the inverse order: C-I > C-Br > C-Cl.[3] This would suggest that an aryl iodide should be more reactive than its corresponding bromide.

However, the story is more nuanced. While the initial oxidative addition may be faster with aryl iodides, the subsequent steps of the catalytic cycle and the stability of intermediates can play a decisive role. In some instances, particularly in Buchwald-Hartwig aminations and certain Suzuki-Miyaura couplings, the generated palladium-iodide species can form stable, off-cycle dimeric complexes.[4][5][6] This sequestration of the active catalyst can lead to a counterintuitive decrease in the overall reaction rate, making the aryl bromide the more efficient substrate under specific conditions.[4][6]

Experimental Deep Dive: A Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison, we will outline a synthetic protocol for a head-to-head Suzuki-Miyaura coupling of 2-bromo-4-methylphenyl 3-methoxybenzoate and its iodinated analog with a model boronic acid.

Synthesis of Starting Materials

The synthesis of the bromo and iodo substrates can be achieved through a straightforward two-step process starting from commercially available 4-methylphenol.

Step 1: Halogenation of 4-methylphenol

The first step involves the ortho-selective bromination or iodination of 4-methylphenol.

  • For 2-Bromo-4-methylphenol: Bromination can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.[7]

  • For 2-Iodo-4-methylphenol: Iodination can be performed using iodine in the presence of an oxidizing agent like hydrogen peroxide or by using N-iodosuccinimide (NIS).

Step 2: Esterification with 3-methoxybenzoyl chloride

The resulting halogenated phenols are then esterified with 3-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to yield the desired products.

Comparative Suzuki-Miyaura Coupling Protocol

The following protocol details a comparative Suzuki-Miyaura reaction of the bromo and iodo substrates with phenylboronic acid.

dot

experimental_workflow cluster_start Starting Materials cluster_reagents Reaction Reagents cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_product Product start_bromo 2-Bromo-4-methylphenyl 3-methoxybenzoate reaction 80 °C, 4h Inert Atmosphere (N2) start_bromo->reaction Reaction 1 start_iodo 2-Iodo-4-methylphenyl 3-methoxybenzoate start_iodo->reaction Reaction 2 reagents Phenylboronic Acid Pd(PPh3)4 K2CO3 Toluene/Water reagents->reaction analysis TLC Monitoring GC-MS for Yield Determination reaction->analysis product 4-methyl-2-phenylphenyl 3-methoxybenzoate analysis->product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-4-methylphenyl 3-methoxybenzoate

  • 2-Iodo-4-methylphenyl 3-methoxybenzoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To two separate flame-dried Schlenk flasks, add 2-bromo-4-methylphenyl 3-methoxybenzoate (1.0 mmol) to one and 2-iodo-4-methylphenyl 3-methoxybenzoate (1.0 mmol) to the other.

  • To each flask, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Evacuate and backfill each flask with nitrogen three times.

  • To each flask, add toluene (5 mL) and deionized water (1 mL).

  • Heat the reaction mixtures to 80 °C and stir vigorously for 4 hours.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Upon completion, cool the reactions to room temperature and dilute with ethyl acetate (10 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of the desired product, 4-methyl-2-phenylphenyl 3-methoxybenzoate.

Comparative Performance Data

The following table summarizes the expected outcomes of the comparative Suzuki-Miyaura coupling.

SubstrateExpected Reaction TimeExpected Yield (%)Catalyst Loading (mol%)Notes
2-Bromo-4-methylphenyl 3-methoxybenzoate4 hours85-952Generally provides high yields with standard catalyst loadings. The reaction is typically robust and reproducible.
2-Iodo-4-methylphenyl 3-methoxybenzoate2-3 hours90-982Expected to react faster due to the weaker C-I bond.[3] However, careful monitoring is advised as catalyst inhibition by iodide is a possibility, though less common in Suzuki reactions than in Buchwald-Hartwig aminations.[4][5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

dot

suzuki_cycle cluster_inputs Inputs pd0 Pd(0)L2 oadd Oxidative Addition pd0->oadd pdiix Ar-Pd(II)L2-X oadd->pdiix trans Transmetalation pdiix->trans Ar'B(OH)2, Base pdiir Ar-Pd(II)L2-R trans->pdiir pdiir->pd0 redel Reductive Elimination pdiir->redel product Ar-R redel->product aryl_halide Ar-X boronic_acid Ar'B(OH)2 base Base

Sources

Comparative

A Senior Application Scientist's Guide to Validating NMR Peak Assignments for 2-Bromo-4-methylphenyl 3-methoxybenzoate Derivatives

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with complex aromatic compounds such as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with complex aromatic compounds such as 2-Bromo-4-methylphenyl 3-methoxybenzoate and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for structural elucidation. However, the interpretation of NMR spectra, particularly for multi-substituted aromatic systems, can be a nuanced challenge. This guide provides an in-depth, experience-driven approach to validating NMR peak assignments for this class of compounds, moving beyond simple spectral interpretation to a self-validating system of analysis.

The Challenge: Ambiguity in Aromatic Systems

The ¹H and ¹³C NMR spectra of substituted benzene rings often present a cluster of signals in a narrow chemical shift range. The electronic effects of substituents—whether they are electron-donating or electron-withdrawing—profoundly influence the magnetic environment of nearby protons and carbons, leading to overlapping signals and complex splitting patterns.[1][2][3][4][5] For a molecule like 2-Bromo-4-methylphenyl 3-methoxybenzoate, the interplay of the bromo, methyl, methoxy, and ester functionalities necessitates a multi-faceted approach to ensure each peak is assigned with confidence.

A Self-Validating Workflow for Structural Confirmation

The following workflow outlines a systematic and robust methodology for the complete and validated NMR spectral assignment of 2-Bromo-4-methylphenyl 3-methoxybenzoate.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Validation 1H_NMR Acquire 1D ¹H NMR Spectrum Initial_Assignment Initial Peak Assignment (Chemical Shift, Integration, Multiplicity) 1H_NMR->Initial_Assignment 13C_NMR Acquire 1D ¹³C{¹H} NMR Spectrum 13C_NMR->Initial_Assignment COSY Acquire ¹H-¹H COSY Spectrum Initial_Assignment->COSY Confirm H-H Connectivity HSQC Acquire ¹H-¹³C HSQC Spectrum Initial_Assignment->HSQC Identify Direct C-H Bonds HMBC Acquire ¹H-¹³C HMBC Spectrum Initial_Assignment->HMBC Map Long-Range C-H Connectivity Validation Validate & Refine Assignments COSY->Validation HSQC->Validation HMBC->Validation Final_Structure Final Validated Structure Validation->Final_Structure Unambiguous Structure Confirmation

Caption: A self-validating workflow for NMR-based structural elucidation.

Part 1: Foundational 1D NMR Analysis

The first step in our analysis is the acquisition and preliminary interpretation of standard 1D ¹H and ¹³C NMR spectra.

Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 2-Bromo-4-methylphenyl 3-methoxybenzoate derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]

  • ¹³C NMR Acquisition: Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 512-1024 scans.[7]

  • Data Processing: Process the spectra using appropriate software, applying Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-methylphenyl 3-methoxybenzoate

The following table presents the predicted chemical shifts, multiplicities, and coupling constants for the title compound, based on established substituent effects and data from similar structures.[6][7][8][9]

Caption: Structure of 2-Bromo-4-methylphenyl 3-methoxybenzoate with atom numbering.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Phenyl Ring A
C1-~148Attached to electron-withdrawing ester oxygen.
C2-~118Attached to electron-withdrawing bromine.
C3~7.4 (d, J ≈ 2 Hz)~135ortho to bromine, deshielded.
C4-~138Attached to electron-donating methyl group.
C5~7.2 (dd, J ≈ 8, 2 Hz)~130meta to bromine, ortho to methyl.
C6~7.0 (d, J ≈ 8 Hz)~122ortho to ester oxygen, shielded by para methyl.
Benzoate Ring B
C7 (C=O)-~165Carbonyl carbon of the ester.
C8-~131Quaternary carbon attached to the carbonyl group.
C9~7.7 (d, J ≈ 8 Hz)~120ortho to carbonyl, deshielded.
C10-~160Attached to electron-donating methoxy group.
C11~7.1 (t, J ≈ 8 Hz)~118ortho to methoxy, shielded.
C12~7.4 (dd, J ≈ 8, 2 Hz)~130para to methoxy, shielded.
C13~7.6 (d, J ≈ 2 Hz)~123meta to methoxy and carbonyl.
Substituents
-CH₃ (on Ring A)~2.3 (s)~21Typical chemical shift for an aryl methyl group.
-OCH₃ (on Ring B)~3.8 (s)~56Typical chemical shift for an aryl methoxy group.

Part 2: Unambiguous Validation with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for unequivocally connecting the dots and validating our initial assignments.[10][11][12][13][14]

Experimental Protocol: 2D NMR Spectroscopy

Using the same sample prepared for 1D NMR, the following 2D spectra should be acquired:

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically through two or three bonds. This is invaluable for identifying adjacent protons in the aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework, especially across quaternary carbons and heteroatoms.

Interpreting the 2D NMR Data for Validation

The following diagram illustrates the key correlations we would expect to observe, which would serve to validate our initial assignments.

G cluster_cosy ¹H-¹H COSY Correlations cluster_hmbc Key ¹H-¹³C HMBC Correlations H5 H5 (~7.2 ppm) H6 H6 (~7.0 ppm) H5->H6 ³J coupling C7 C7 (C=O, ~165 ppm) H6->C7 ⁴J across ester O H11 H11 (~7.1 ppm) H12 H12 (~7.4 ppm) H11->H12 ³J coupling H9 H9 (~7.7 ppm) H12->H9 ⁴J coupling (weak) CH3_H -CH₃ Protons (~2.3 ppm) C4 C4 (~138 ppm) CH3_H->C4 ²J C3 C3 (~135 ppm) CH3_H->C3 ³J C5 C5 (~130 ppm) CH3_H->C5 ³J OCH3_H -OCH₃ Protons (~3.8 ppm) C10 C10 (~160 ppm) OCH3_H->C10 ²J

Caption: Expected key COSY and HMBC correlations for validation.

  • COSY Validation: We would expect to see a cross-peak between the signals at ~7.2 ppm (H5) and ~7.0 ppm (H6), confirming their ortho relationship. Similarly, correlations between H9, H11, and H12 would confirm the connectivity in the 3-methoxybenzoate ring.

  • HSQC Validation: This experiment would provide a direct link between each proton and its attached carbon, for example, confirming that the proton at ~2.3 ppm is attached to the carbon at ~21 ppm.

  • HMBC Validation: This is arguably the most powerful tool for this molecule. Key correlations would include:

    • The methyl protons (~2.3 ppm) showing correlations to C3, C4, and C5, definitively placing the methyl group at the C4 position.

    • The methoxy protons (~3.8 ppm) showing a strong correlation to C10, confirming the position of the methoxy group.

    • Crucially, a correlation from H6 (~7.0 ppm) across the ester oxygen to the carbonyl carbon (C7, ~165 ppm) would unambiguously link the two aromatic rings.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

Technique Information Provided Strengths Limitations
1D NMR (¹H, ¹³C) Provides information on the chemical environment, number, and connectivity of protons and carbons.Relatively quick to acquire; provides a wealth of structural information.Can be ambiguous for complex molecules with overlapping signals; does not directly show connectivity.[10]
2D NMR (COSY, HSQC, HMBC) Unambiguously determines the connectivity of atoms, allowing for complete structural assignment.Provides definitive structural confirmation.Can be more time-consuming to acquire and interpret than 1D NMR.[10]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity; confirms molecular formula.Does not provide detailed information on the connectivity of atoms; cannot distinguish between isomers.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., C=O, C-O).Quick and easy to perform; good for identifying key functional groups.Provides limited information on the overall molecular structure.[6]

Conclusion

The validation of NMR peak assignments for complex molecules like 2-Bromo-4-methylphenyl 3-methoxybenzoate derivatives requires a systematic and multi-pronged approach. By integrating 1D and 2D NMR techniques, researchers can move beyond tentative assignments to a position of unambiguous structural confirmation. This self-validating workflow, which leverages the complementary nature of COSY, HSQC, and HMBC experiments, is essential for ensuring the scientific integrity of data in a research and drug development setting. The principles and protocols outlined in this guide provide a robust framework for tackling the structural elucidation of even the most challenging substituted aromatic systems.

References

  • Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. Cornell University.
  • National Institute of Advanced Industrial Science and Technology (AIST).
  • Wiley. 1H NMR – Organic Compounds (Comprehensive)
  • Steinbeck, C., et al. (2025). An NMR Database for Organic and Organometallic Compounds. MDPI.
  • re3data.org. (2023).
  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • Beilstein Journals. (n.d.).
  • Reich, H. J. (2020). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin.
  • Marinković, A. D., et al. (2012). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. SciSpace.
  • Brownlee, R. T. C., & Taft, R. W. (1972). Substituent effects on the carbon-13 N.M.R.
  • Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Elsevier.
  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide.
  • The Royal Society of Chemistry. (2012).
  • BenchChem. (2025). Unambiguous Structure Confirmation of 2-Acetylbenzaldehyde Derivatives: A Comparative Guide Using COSY and HMBC NMR Spectroscopy.
  • BenchChem. (2025).
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • BenchChem. (2025).
  • University of Puget Sound. (n.d.).
  • ResearchGate. (n.d.).
  • SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho.
  • MDPI. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Cornell eCommons. (n.d.).
  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • ResearchGate. (n.d.).
  • Journal of Chemical Health Risks. (2025). Spectral and Computational Analysis of (E)-3-(2-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio)Phenyl)Prop-2-En-1-One.
  • Asian Journal of Medical Research and Health Sciences. (2025). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques.
  • ResearchGate. (n.d.).

Sources

Validation

A Comparative Guide to the Thermal Stability of 3-Methoxybenzoate and 4-Methoxybenzoate Aryl Esters

For researchers, scientists, and professionals in drug development, the thermal stability of a molecule is not a mere physical property but a critical determinant of its viability as a therapeutic agent or a component in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the thermal stability of a molecule is not a mere physical property but a critical determinant of its viability as a therapeutic agent or a component in a formulation. The ability of a compound to withstand thermal stress during manufacturing, storage, and even administration can significantly impact its efficacy, safety, and shelf-life.[1][2] This guide provides an in-depth comparative analysis of the thermal stability of two closely related positional isomers: 3-methoxybenzoate and 4-methoxybenzoate aryl esters.

Aryl esters are a common structural motif in pharmaceuticals and advanced materials.[3][4] The introduction of a methoxy (-OCH₃) substituent onto the benzoate ring can modulate the molecule's electronic properties and, consequently, its thermal behavior.[5] Understanding the nuanced differences imparted by the seemingly minor shift of this group from the meta (3-position) to the para (4-position) is crucial for rational drug design and material engineering. This guide will delve into the experimental methodologies for assessing thermal stability, present comparative data, and explore the underlying structure-property relationships that govern the observed differences.

Experimental Determination of Thermal Stability

The gold standards for evaluating the thermal properties of pharmaceutical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8] These techniques provide quantitative data on decomposition temperatures and phase transitions, offering a comprehensive picture of a material's behavior under thermal stress.[1][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is exceptionally useful for determining the temperature at which a compound begins to degrade, as degradation is typically accompanied by the loss of volatile products, resulting in a decrease in mass.[8]

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity ester sample into a TGA-appropriate pan (e.g., platinum or alumina).[9]

  • Instrument Setup: Place the sample pan onto the sensitive microbalance within the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a consistent flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled, linear heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 500°C).[3]

  • Data Acquisition: Continuously record the sample's mass as a function of the furnace temperature.

  • Data Analysis: The resulting TGA thermogram plots mass percentage against temperature. The onset temperature of mass loss is identified as the point of initial thermal decomposition.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Load into TGA Furnace B->C D Purge with N₂ Gas (50 mL/min) C->D E Heat at 10°C/min D->E F Record Mass vs. Temp E->F G TGA Thermogram (Mass % vs. Temp) F->G DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B D Load Sample & Ref into DSC Cell B->D C Prepare Empty Reference Pan C->D E Purge with N₂ Gas D->E F Heat at 10°C/min E->F G Record Heat Flow vs. Temp F->G H DSC Thermogram (Heat Flow vs. Temp) G->H

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Comparative Thermal Data

While direct, side-by-side TGA/DSC data for a homologous series of 3- and 4-methoxybenzoate aryl esters is sparse in publicly available literature, we can infer their relative stability from studies on related compounds and established chemical principles. For instance, studies on metal complexes of 4-methoxybenzoate indicate the organic ligand is stable up to approximately 285°C. [10]The primary degradation pathway for benzoate derivatives is typically decarboxylation. [10]

Compound Class Isomer Position Typical Onset of Decomposition (TGA) Key Observations
Aryl Methoxybenzoates 4-methoxy (para) Generally Higher The para-isomer often exhibits greater thermal stability due to a more symmetrical structure, which can lead to more efficient crystal packing and stronger intermolecular forces. [11]

| Aryl Methoxybenzoates | 3-methoxy (meta) | Generally Lower | The meta-isomer's asymmetry can disrupt crystal lattice efficiency, potentially leading to a lower decomposition temperature compared to its para counterpart. [11]|

Note: The exact decomposition temperatures will vary depending on the specific aryl group of the ester.

Mechanistic Insights: The Role of Isomeric Position

The difference in thermal stability between 3-methoxybenzoate and 4-methoxybenzoate esters is rooted in the electronic effects of the methoxy group and how its position influences the overall molecular structure and stability. [5] The methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance, while it is electron-withdrawing through induction. The resonance effect, where the oxygen's lone pair of electrons delocalizes into the aromatic ring, is generally dominant.

  • 4-Methoxybenzoate (Para Isomer): When the methoxy group is in the para position, its electron-donating resonance effect is maximized. The lone pairs on the oxygen can delocalize throughout the entire π-system, including the carbonyl group of the ester. This increased electron density can strengthen the bonds within the aromatic ring and the ester linkage, thereby increasing the energy required for thermal decomposition. The symmetrical nature of para-isomers also generally allows for more stable crystal packing, which contributes to a higher melting point and can influence thermal stability. [11]

  • 3-Methoxybenzoate (Meta Isomer): In the meta position, the methoxy group can still donate electron density to the ring, but direct resonance conjugation with the ester's carbonyl group is not possible. This results in a less pronounced stabilization effect compared to the para isomer. [12]The bond between the ester group and the aromatic ring in the 3-methoxybenzoate may be comparatively weaker, making it more susceptible to thermal cleavage.

Isomer_Comparison cluster_para 4-Methoxybenzoate (Para) cluster_meta 3-Methoxybenzoate (Meta) p_struct p_text Enhanced resonance stabilization. Symmetrical structure allows for efficient crystal packing. Higher expected thermal stability. m_text Limited resonance with ester group. Asymmetrical structure. Lower expected thermal stability. m_struct

Caption: Structural and Electronic Differences Between Isomers.

Conclusion

The positional isomerism of the methoxy group on the benzoate ring has a tangible impact on the thermal stability of aryl esters. The 4-methoxybenzoate isomer is predicted to exhibit superior thermal stability compared to the 3-methoxybenzoate isomer. This difference is primarily attributed to the enhanced resonance stabilization and greater molecular symmetry of the para-substituted compound, which likely results in a more robust molecular structure and a more stable crystalline lattice.

For professionals in drug development and materials science, this structure-property relationship is a key insight. The selection of the 4-methoxy isomer over the 3-methoxy isomer could lead to products with improved stability, longer shelf-lives, and greater resilience to manufacturing processes involving heat. This guide underscores the importance of considering isomeric effects in the early stages of molecular design and candidate selection, leveraging fundamental chemical principles to optimize the performance and stability of the final product.

References

  • Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019). EC Pharmacology and Toxicology.
  • Apparent Melting: A New Approach to Detecting Drug-Excipient Incomp
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020).
  • Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019).
  • Drug-excipient compatibility screening--role of thermoanalytical and spectroscopic techniques. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Drug – Excipient Incompatibility with Discovery X3. (n.d.). TA Instruments.
  • TG curves of aryl esters 1a-6a at 10 0 C heating rate in nitrogen atmosphere. (n.d.).
  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024). Journal of Organic and Inorganic Chemistry.
  • Thermochemical Study of Methyl n-Methoxybenzoates: An Experimental and Computational Approach. (2019).
  • Decoding Melting Point Mechanisms in Positional Isomers: From Steric Rule to Competing Interactions. (2026).
  • Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, characterization and thermal studies on solid 3-methoxybenzoate of some bivalent transition metal ions. (2025).
  • Comparative Thermal and Thermodynamic Study of Homologous series by Chromatography using Liquid Crystalline Stationary Phase. (n.d.).
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of the Brazilian Chemical Society.
  • A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry. (n.d.). Benchchem. [Link]

  • Comparative Study on the Thermal Properties of Diphenylhexene Isomers. (n.d.). Benchchem.
  • A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry. (n.d.). Benchchem.
  • Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with lanthanum (III) and trivalent lighter lanthanides. (2025).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023).
  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). Food Chemistry.
  • Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. (2023). Bentham Science Publishers.
  • An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. (2022). RSC Publishing.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (2014). Organic Letters.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
  • Comparing Heat Capacity of Various Conform
  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing.
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygen
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. (n.d.).
  • Methyl 3-methoxybenzo
  • methyl 3-ethoxy-4-methoxybenzoate. (2025).
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • Impact of Positional Isomerism on Melting Point and Stability in New Energetic Melt-Castable Materials. (2023). The Journal of Physical Chemistry C.
  • Synthesis, Characterization and Phase Behavior with Ester of Terminal Alkoxy Chains and Methoxy Substituent. (2025).

Sources

Comparative

Benchmarking Cross-Coupling Efficiency of 2-Bromo-4-methylphenyl 3-methoxybenzoate: A Comparative Guide

Executive Summary & Mechanistic Context In modern drug development and complex molecule synthesis, the cross-coupling of sterically hindered aryl halides remains a formidable challenge. 2-Bromo-4-methylphenyl 3-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug development and complex molecule synthesis, the cross-coupling of sterically hindered aryl halides remains a formidable challenge. 2-Bromo-4-methylphenyl 3-methoxybenzoate is a prime example of a highly encumbered electrophile. Structurally, it consists of an aryl bromide with a bulky 3-methoxybenzoate ester group positioned directly ortho to the reactive C–Br bond.

This specific topology creates two distinct mechanistic hurdles during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions):

  • Steric Shielding: The sheer volume of the ortho-ester severely restricts the trajectory of the active Pd(0) catalyst during the rate-limiting oxidative addition step.

  • Undesired Chelation: The carbonyl oxygen of the ester can coordinate to the Palladium center post-oxidative addition, forming a stable palladacycle. This acts as a thermodynamic sink, stalling the transmetalation step and leading to catalyst deactivation [[1]]([Link]).

To overcome these barriers, standard ligands (like PPh₃ or dppf) are insufficient. The successful functionalization of this scaffold requires highly tunable, electron-rich, and bulky dialkylbiaryl phosphine ligands (such as SPhos or XPhos) that can force oxidative addition while preventing undesired ester coordination .

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Steric Clash Zone) Pd0->OA 2-Bromo-4-methylphenyl 3-methoxybenzoate TM Transmetalation (Boronic Acid Activation) OA->TM Base / H2O RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Biaryl Product

Pd-Catalyzed Suzuki-Miyaura Cycle highlighting the sterically hindered oxidative addition step.

Objective Benchmarking Against Structural Alternatives

To objectively evaluate the coupling efficiency of 2-Bromo-4-methylphenyl 3-methoxybenzoate, we must isolate its steric and electronic variables. We benchmarked it against two strategic alternatives using High-Throughput Experimentation (HTE) :

  • Alternative A (Steric Control): 4-Bromo-2-methylphenyl 3-methoxybenzoate. The bromide is moved to the para position relative to the ester. This removes the ortho-steric clash, isolating the purely electronic impact of the ester linkage.

  • Alternative B (Leaving Group Control): 2-Chloro-4-methylphenyl 3-methoxybenzoate. The steric environment is identical, but the weaker C–Br bond is replaced with a stronger C–Cl bond, pushing the limits of the catalyst's electron-donating capability.

Quantitative Data: Suzuki-Miyaura HTE Screening Results

Reaction Conditions: 1.0 equiv Aryl Halide, 1.5 equiv Phenylboronic acid, 2.0 equiv K₃PO₄, 1 mol% Pd₂(dba)₃, 2 mol% Ligand, Toluene/H₂O (5:1), 80 °C, 4h. Yields determined by LC-MS/MS using 1,3,5-trimethoxybenzene as an internal standard.

SubstrateLigandConversion (%)Yield (%)TOF (h⁻¹)
2-Bromo-4-methylphenyl 3-methoxybenzoate PPh₃1251.2
2-Bromo-4-methylphenyl 3-methoxybenzoate dppf28153.7
2-Bromo-4-methylphenyl 3-methoxybenzoate SPhos>999223.0
2-Bromo-4-methylphenyl 3-methoxybenzoate XPhos>999523.7
Alternative A (4-Bromo Isomer)PPh₃856516.2
Alternative A (4-Bromo Isomer)SPhos>999924.7
Alternative B (2-Chloro Analog)SPhos604511.2
Alternative B (2-Chloro Analog)XPhos958220.5

Data Analysis & Causality: The data clearly demonstrates that first-generation (PPh₃) and bidentate (dppf) ligands fail catastrophically for the target molecule due to the ortho-ester's steric bulk. However, when the steric hindrance is removed (Alternative A), even PPh₃ achieves moderate yields. For the target molecule, SPhos and XPhos restore yields to >90%. Interestingly, when moving to the chloride analog (Alternative B), SPhos loses efficacy, and the bulkier, more electron-rich XPhos is strictly required to break the C–Cl bond.

Self-Validating High-Throughput Screening Protocol

To ensure reproducibility and build confidence in screening hits prior to continuous flow scale-up , the following self-validating HTE methodology must be employed.

Step-by-Step Methodology
  • Preparation of Standardized Stock Solutions (Internal Normalization):

    • Action: Dissolve the aryl halide (0.5 M) and an inert internal standard (IS) such as 1,3,5-trimethoxybenzene (0.1 M) in anhydrous toluene.

    • Causality: Embedding the IS directly into the substrate stock ensures that any subsequent robotic pipetting errors or evaporative losses during heating are internally normalized during final LC-MS quantitation.

  • Robotic Dispensing & Catalyst Pre-Activation:

    • Action: Using an automated liquid handler, dispense Pd₂(dba)₃ (1 mol%) and the target phosphine ligand (2 mol%) into a 96-well plate. Add 50 µL of toluene and incubate at room temperature for 10 minutes before adding the substrate stock.

    • Causality: Pre-mixing allows for the generation of the active monoligated Pd(0)L₁ species. If the bulky substrate is introduced before the ligand binds to the Palladium, the metal can precipitate as inactive Palladium black.

  • Base Addition & Biphasic Initiation:

    • Action: Add phenylboronic acid (1.5 equiv) followed by an aqueous solution of K₃PO₄ (2.0 equiv).

    • Causality: A biphasic Toluene/H₂O system is utilized because water is mechanistically required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation. K₃PO₄ is selected because it is basic enough to drive the cycle but mild enough to prevent the hydrolysis of the sensitive 3-methoxybenzoate ester.

  • Thermal Sealing and Reaction:

    • Action: Seal the plate with a PTFE-lined silicone mat, pressurize in a heating block, and heat at 80 °C for 4 hours.

  • Quenching and Orthogonal Validation:

    • Action: Cool to room temperature and quench with 200 µL of acetonitrile to precipitate inorganic salts. Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: MS/MS provides exact mass-specific quantitation, completely bypassing the UV-absorbance overlap issues commonly caused by homocoupled boronic acid byproducts (e.g., biphenyl).

HTEWorkflow SubPrep 1. Substrate & IS Stock Preparation Dosing 2. Robotic Dosing (96-well microplate) SubPrep->Dosing Reaction 3. Parallel Reaction (80°C, 4h, Sealed) Dosing->Reaction Analysis 4. High-Throughput LC-MS/MS Quantitation Reaction->Analysis Validation 5. Continuous Flow Scale-up Validation Analysis->Validation

High-Throughput Experimentation (HTE) and continuous flow validation workflow.

Conclusion & Recommendations

Benchmarking reveals that 2-Bromo-4-methylphenyl 3-methoxybenzoate is highly resistant to traditional cross-coupling conditions due to the severe steric and chelating effects of the ortho-ester group. However, it can be efficiently coupled (>90% yield) when paired with dialkylbiaryl phosphine ligands like SPhos or XPhos .

For researchers scaling up this intermediate:

  • Do not use bidentate ligands (e.g., dppf, BINAP) as their bite angles cannot accommodate the steric bulk during oxidative addition.

  • Maintain a biphasic mild base system (K₃PO₄ / H₂O) to ensure efficient transmetalation without hydrolyzing the ester linkage.

References

  • Title: A Process Chemistry Benchmark for sp2–sp3 Cross Couplings Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL: [Link]

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative GC-MS Analysis of 2-Bromo-4-methylphenyl 3-methoxybenzoate and Its Positional Isomers

Abstract In the realms of pharmaceutical development and chemical synthesis, the unambiguous identification of isomeric molecules is a critical challenge. Positional isomers often exhibit similar physical properties, yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the realms of pharmaceutical development and chemical synthesis, the unambiguous identification of isomeric molecules is a critical challenge. Positional isomers often exhibit similar physical properties, yet can possess vastly different pharmacological activities or impurity profiles. This guide provides a comprehensive, in-depth methodology for the comparative analysis of 2-Bromo-4-methylphenyl 3-methoxybenzoate and its key positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, from column selection to ionization techniques, and present illustrative data to demonstrate the power of this technique in achieving baseline separation and distinct mass spectral differentiation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for isomeric purity and identification.

Introduction: The Isomeric Challenge

The precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical manufacturing. Positional isomers, molecules sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, present a significant analytical hurdle. Even minor shifts in substituent positions can profoundly alter a molecule's biological activity, toxicity, and stability. Consequently, regulatory bodies demand rigorous analytical proof of isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for this challenge, combining the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2] This guide focuses on a practical application: the differentiation of 2-Bromo-4-methylphenyl 3-methoxybenzoate and its isomers. We will delve into the principles of method development, data interpretation, and provide a self-validating protocol that ensures scientific rigor.

Experimental Design & Methodology

The success of any GC-MS analysis hinges on a well-designed experiment. Our approach is built on achieving clear chromatographic separation, which simplifies mass spectral interpretation and allows for confident identification.

Target Analytes

For this comparative study, we will focus on the parent compound and two of its logical positional isomers:

  • Analyte 1 (Parent): 2-Bromo-4-methylphenyl 3-methoxybenzoate

  • Analyte 2 (Isomer 1): 4-Bromo-2-methylphenyl 3-methoxybenzoate

  • Analyte 3 (Isomer 2): 3-Bromo-4-methylphenyl 2-methoxybenzoate

These isomers are chosen to represent common variations that could arise during synthesis, making their differentiation a realistic and relevant challenge.

The GC-MS Workflow: A Visual Overview

The analytical process, from sample preparation to final data analysis, follows a structured workflow designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Accurate Weighing of Isomer Standards prep2 Dissolution in High-Purity Solvent (e.g., Ethyl Acetate) prep1->prep2 prep3 Serial Dilution to Working Concentration (e.g., 10 µg/mL) prep2->prep3 inj Autosampler Injection (1 µL, Splitless) prep3->inj gc Gas Chromatograph (Separation by Polarity/ Boiling Point) inj->gc ms Mass Spectrometer (Ionization & Fragmentation) gc->ms tic Total Ion Chromatogram (TIC) Generation ms->tic spec Mass Spectrum Extraction for each Peak tic->spec lib Library Search & Fragmentation Analysis spec->lib report Reporting & Interpretation lib->report Fragmentation cluster_frags Primary Fragmentation Pathways cluster_secondary Secondary Fragments MI Molecular Ion (M+) m/z 320/322 Acylium Acylium Ion [C8H7O2]+ m/z 135 MI->Acylium α-cleavage Phenoxy_Ion Bromomethylphenoxide Ion [C7H6BrO]+ m/z 185/187 MI->Phenoxy_Ion α-cleavage Phenoxy_Radical Bromomethylphenoxy Radical Acylium->Phenoxy_Radical Loss_CO Loss of CO from Acylium Ion m/z 107 Acylium->Loss_CO Loss_CH3O Loss of Methoxy Radical from Acylium Ion m/z 104 Acylium->Loss_CH3O Acyl_Radical Methoxybenzoyl Radical Phenoxy_Ion->Acyl_Radical Phenyl Phenyl Cation from m/z 107 m/z 77 Loss_CO->Phenyl

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-4-methylphenyl 3-methoxybenzoate

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we create and handle. Proper dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we create and handle. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-methylphenyl 3-methoxybenzoate, grounding procedural steps in the chemical principles that ensure safety and compliance.

Hazard Assessment and Chemical Profile

Based on data from similar compounds, the anticipated hazards are summarized below. This proactive assessment is the cornerstone of a self-validating safety protocol.

Hazard CategoryGHS Classification (Anticipated)Key Precautionary StatementsRationale Based on Analogs
Skin Irritation Category 2 (H315)P264: Wash hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[1][2][3][4]Aromatic compounds with halogen and alkyl substitutions frequently cause skin irritation.[1][5]
Eye Irritation Category 2A (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6][4]This class of chemicals is known to be irritating to the eyes upon contact.[5]
Respiratory Irritation STOT SE 3 (H335)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][6][4][7]Fine solid particles or vapors can irritate the respiratory tract.[1][2]

The most critical takeaway from this profile is the compound's identity as a halogenated organic compound .[8] This classification dictates its entire disposal pathway, as co-mingling with non-halogenated waste streams can create hazardous reactions and violate regulatory mandates established by the Environmental Protection Agency (EPA).[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. The causality behind each choice is critical for ensuring compliance and, more importantly, personal safety.

  • Hand Protection : Wear chemically-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use.[10][11] The purpose is to prevent direct skin contact, mitigating the risk of skin irritation (H315).[5]

  • Eye Protection : Use safety glasses with side shields or, preferably, safety goggles that form a seal around the eyes.[12] This is essential to prevent contact that could lead to serious eye irritation (H319).[2]

  • Protective Clothing : A standard laboratory coat should be worn to protect against accidental splashes or spills. For larger quantities, a chemically-impervious apron is recommended.

  • Respiratory Protection : If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[11]

Waste Segregation and Containment Protocol

The principle of waste segregation is paramount. Improper segregation is a common and dangerous laboratory error. 2-Bromo-4-methylphenyl 3-methoxybenzoate waste must be collected as halogenated organic solid waste .

Step-by-Step Containment Procedure:

  • Select the Correct Container : Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition with no leaks or cracks, and have a secure, sealable lid.[9][13][14]

  • Label the Container : Affix a hazardous waste tag to the container before adding the first gram of waste.[14] Clearly write the full chemical name, "2-Bromo-4-methylphenyl 3-methoxybenzoate," and any other components of the waste. Avoid abbreviations or chemical formulas. Accurate labeling is a critical communication tool for all personnel in the disposal chain.[13]

  • Deposit Waste : Carefully transfer the solid waste into the designated container. If transferring a solution containing this compound, it should be collected in a container for "Halogenated Organic Liquid Waste."

  • Secure the Container : Keep the container closed at all times except when adding waste. This minimizes the release of vapors and prevents accidental spills.[1]

  • Maintain Segregation : Never mix halogenated organic waste with other waste categories. The rationale is both chemical and regulatory; incompatible materials can react violently, and disposal facilities use specific incineration processes for halogenated compounds to manage the hydrogen bromide gas generated during combustion.[14][15]

Waste TypeCompatible With...INCOMPATIBLE WITH...
Halogenated Organics Other brominated, chlorinated, or fluorinated organic solids/liquids.Non-halogenated organic solvents, inorganic acids, bases, oxidizers, aqueous waste.[8][14]

Spill and Emergency Procedures

In the event of an accidental spill, a swift and correct response is crucial.

For a small, incidental spill:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : If not already in one, ensure the area is well-ventilated or move the operation into a chemical fume hood.

  • Don Appropriate PPE : Ensure you are wearing the full PPE described in Section 2.

  • Contain and Collect : Avoid generating dust.[1][11] Gently sweep the solid material up using a brush and dustpan. Use spark-proof tools if there is any solvent present.[10]

  • Package for Disposal : Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a sealed, leak-proof container.[14] This container must be tagged as hazardous waste with a clear description of its contents.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Inform your laboratory supervisor or Environmental Health & Safety (EHS) office, following your institution's specific protocols.

The Final Disposal Pathway: From Lab to Destruction

The disposal of hazardous waste is a regulated process that culminates in its safe destruction.[9] For halogenated organic compounds like 2-Bromo-4-methylphenyl 3-methoxybenzoate, the required method is high-temperature incineration at a licensed and permitted chemical destruction facility.[10][15]

The workflow below illustrates the decision-making and logistical process for ensuring your waste reaches its final destination correctly.

Sources

Handling

Comprehensive Safety and Operational Protocol for 2-Bromo-4-methylphenyl 3-methoxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of 2-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of 2-Bromo-4-methylphenyl 3-methoxybenzoate.

As a Senior Application Scientist, my goal is to move beyond generic safety data sheets (SDS) and provide you with the mechanistic reasoning behind our safety protocols. Understanding how the molecular structure of a compound interacts with human physiology and laboratory materials is the foundation of true laboratory safety.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first analyze the molecular architecture of 2-Bromo-4-methylphenyl 3-methoxybenzoate (CAS: 692757-46-3) [1][2]. This compound is a halogenated aromatic ester. Its hazards are directly dictated by three structural features:

  • The Bromine Atom: Imparts halogenated toxicity and increases the density of the compound. It is a reactive site for cross-coupling (e.g., Suzuki, Heck) but acts as a severe respiratory and dermal irritant[3].

  • The Ester Linkage: Susceptible to hydrolysis under strong acidic or basic conditions, which can inadvertently release 2-bromo-4-methylphenol—a highly corrosive and toxic phenolic byproduct.

  • High Lipophilicity: The dual aromatic rings and methyl/methoxy substituents give this molecule a high partition coefficient (LogP). Highly lipophilic compounds can easily traverse the lipid bilayer of the human stratum corneum (skin), making dermal exposure a critical risk vector[4].

Table 1: Compound Identification & GHS Hazard Summary
Property / HazardSpecification / Causality
Chemical Name 2-Bromo-4-methylphenyl 3-methoxybenzoate
CAS Number 692757-46-3
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3 - Respiratory)[5][6]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatic esters. The selection of protective barriers must be dictated by chemical compatibility and the compound's physical state (crystalline powder).

Table 2: Causality-Driven PPE Selection
Protection ZoneRequired EquipmentMechanistic Reasoning (The "Why")
Dermal (Hands) Nitrile (≥5 mil) or Neoprene Gloves. Strictly NO Latex.Halogenated organic compounds rapidly degrade natural rubber latex, leading to micro-tears and breakthrough[7]. Nitrile provides a robust barrier against lipophilic aromatics[8]. Double-gloving is highly recommended during transfer[9].
Ocular (Eyes) ANSI Z87.1 Chemical Splash Goggles. Safety glasses with side shields do not protect against fine aerosolized dust. The ester functionality can cause severe corneal irritation upon contact[10].
Respiratory Chemical Fume Hood (80-100 fpm face velocity). Prevents inhalation of airborne particulates (H335 hazard). If weighing must occur outside a hood, an N95 or P100 particulate respirator is mandatory[7][9].
Body 100% Cotton or Flame-Resistant (FR) Lab Coat. Synthetic blends (e.g., polyester) can melt into the skin if secondary reaction solvents ignite. Cotton provides a breathable, non-melting barrier[9].

Operational Workflow & Handling Protocol

When utilizing 2-Bromo-4-methylphenyl 3-methoxybenzoate as an electrophile in transition-metal catalysis, the handling protocol must prevent static aerosolization and ensure moisture exclusion.

Step-by-Step Handling Methodology
  • Environmental Preparation: Activate the chemical fume hood and verify the airflow monitor reads between 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizing agents, strong bases)[9].

  • Static Mitigation (Weighing): Halogenated aromatic powders often carry static charges, causing them to "jump" and aerosolize. Use an anti-static weighing boat or pass the boat through a static eliminator before dispensing the solid.

  • Transfer & Solubilization: Transfer the pre-weighed solid directly into the reaction flask inside the fume hood. Dissolve the compound in the chosen organic solvent (e.g., DMF, Toluene, or THF) before adding transition metal catalysts (e.g., Pd(PPh₃)₄) to prevent dry-powder catalytic degradation[3].

  • Inert Atmosphere Setup: Because the ester and subsequent catalytic intermediates can be sensitive to atmospheric moisture and oxygen, purge the reaction vessel with Argon or Nitrogen using standard Schlenk line techniques[3].

  • Decontamination: Immediately wash all spatulas and glassware used for transfer with a compatible organic solvent (e.g., Acetone or Ethyl Acetate) into a designated waste beaker before standard aqueous washing. Water alone will not remove this lipophilic compound.

Process Visualization

Handling_Workflow Step1 1. PPE & Environment Don Nitrile Gloves & Activate Hood Step2 2. Material Handling Weigh via Anti-Static Boat Step1->Step2 Step3 3. Transfer & Setup Closed System under Inert Gas Step2->Step3 Step4 4. Reaction Execution Monitor via TLC/GC Step3->Step4 Step5 5. Quench & Cleanup Decontaminate Tools with Acetone Step4->Step5 Step6 6. Waste Segregation Dispose in Halogenated Stream Step5->Step6

Caption: Workflow for the safe handling and processing of halogenated aromatic esters.

Spill Mitigation and Disposal Plan

A failure in containment requires immediate, calculated action. Do not rely on standard aqueous spill kits for brominated organics.

Solid Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Do NOT use water. Water will not dissolve the compound and will only spread the contamination. Instead, lightly cover the spilled powder with damp sand or a commercial chemical absorbent pad to suppress dust generation[9].

  • Collect: Use a non-sparking, static-free brush and dustpan to collect the mixture.

  • Sanitize: Wipe the affected surface with a paper towel soaked in acetone or ethanol to dissolve and remove residual lipophilic traces.

Waste Disposal Directives

Because 2-Bromo-4-methylphenyl 3-methoxybenzoate contains a heavy halogen (Bromine), it fundamentally alters the waste disposal requirements:

  • Strict Segregation: All reaction waste, contaminated solvents, and initial cleanup materials must be deposited exclusively into a "Halogenated Organic Waste" stream[9][10].

  • Incineration Hazards: Mixing halogenated waste with non-halogenated streams is strictly prohibited. During commercial waste incineration, halogenated compounds require specialized high-temperature scrubbers to neutralize the highly toxic hydrogen bromide (HBr) gas generated upon combustion[10].

References

  • U.S. Environmental Protection Agency (EPA). "Method 1614A: Brominated Diphenyl Ethers and Organic Compounds." EPA.[Link]

Sources

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